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  • Product: 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
  • CAS: 63671-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a molecule of interest in coordination chemistry and drug development. The primary focus is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a molecule of interest in coordination chemistry and drug development. The primary focus is on the prevalent and efficient reductive amination pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical guidance for the successful preparation of this versatile compound.

Introduction and Significance

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a bifunctional organic molecule featuring a phenol, a secondary amine, and a pyridine moiety. This unique combination of functional groups makes it an excellent chelating ligand, capable of coordinating with a variety of metal ions.[1][2] The resulting metal complexes have garnered interest for their potential applications in catalysis and as therapeutic agents. Furthermore, the core structure of this compound serves as a valuable scaffold in medicinal chemistry for the development of novel bioactive molecules.[3]

The synthesis of this and related compounds typically involves the formation of a Schiff base intermediate, which is subsequently reduced to the more stable secondary amine.[1][2] This approach is favored for its high yields and operational simplicity.

Primary Synthetic Pathway: Reductive Amination

The most common and efficient method for synthesizing 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is through a one-pot, two-step reductive amination process. This involves the initial condensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with salicylaldehyde to form a Schiff base (an imine), followed by the in-situ reduction of the imine to the desired secondary amine.

Overall Reaction Scheme

Reaction Mechanism start Start: Reactants step1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) start->step1 2-(Aminomethyl)pyridine + Salicylaldehyde step2 Step 2: Dehydration (Formation of Schiff Base - Imine) step1->step2 - H₂O step3 Step 3: Hydride Attack (Reduction of Imine) step2->step3 + NaBH₄ step4 Step 4: Protonation (Formation of Final Product) step3->step4 + H⁺ (from solvent) end End: Product step4->end

Caption: Mechanistic workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for similar compounds. [1][4] Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(Aminomethyl)pyridine108.14101.08 g
Salicylaldehyde122.12101.22 g (1.05 mL)
Toluene--50 mL
Methanol--50 mL
Sodium Borohydride (NaBH₄)37.83150.57 g

Procedure:

  • Schiff Base Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (10 mmol) and salicylaldehyde (10 mmol).

    • Add 50 mL of toluene as the solvent.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduction to the Amine:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of absolute methanol and stir until the residue is fully dissolved.

    • Cool the methanolic solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (15 mmol) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 20 mL of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Key Experimental Considerations
  • Solvent Choice: Toluene is often used for the condensation step to facilitate the removal of water azeotropically. Methanol or ethanol are ideal solvents for the reduction step as they readily dissolve the Schiff base and sodium borohydride.

  • Reducing Agent: While sodium borohydride is effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer different selectivity profiles. [5]* Temperature Control: The addition of sodium borohydride is exothermic. Maintaining a low temperature during its addition is crucial to control the reaction rate and prevent side reactions.

  • Purity of Reagents: The use of high-purity starting materials is essential for obtaining a clean product and high yields.

Alternative Synthetic Strategies

While reductive amination is the most direct route, other methods could potentially be employed or adapted for the synthesis of this class of compounds.

Mannich-type Reactions

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. While a direct Mannich reaction to produce the target molecule is not straightforward, a related three-component reaction has been reported for similar structures. [6][7]This solvent-free approach involves reacting a phenol, an aldehyde, and an amine at elevated temperatures. [6][7]This method offers the advantage of being environmentally friendly by avoiding the use of solvents.

Characterization of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenol and pyridine rings, a singlet for the methylene bridge, a broad singlet for the secondary amine proton, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings and the methylene carbons.
FT-IR Characteristic absorption bands for O-H stretching (broad), N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₄N₂O, MW: 214.26 g/mol ).
Melt. Point A sharp melting point is indicative of a pure compound.

Safety and Handling

  • Salicylaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • 2-(Aminomethyl)pyridine: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed.

  • Toluene and Methanol: Flammable liquids and are harmful if inhaled or absorbed through the skin.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is most reliably achieved through a reductive amination strategy. This method is high-yielding, scalable, and utilizes readily available starting materials. The resulting product is a valuable building block in various fields of chemistry. This guide provides the necessary theoretical background and practical steps for its successful synthesis, empowering researchers to utilize this versatile molecule in their scientific endeavors.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2473. [Link]

  • Sobhani, S., & Tashkhourian, J. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e17808. [Link]

  • Sobhani, S., & Tashkhourian, J. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. ResearchGate. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-[(Pyrimidin-2-ylamino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2399. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
  • Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(16), 5226. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. (n.d.). PubChem. [Link]

  • 2-((E)-((pyridin-2-yl)methylimino)methyl)phenol. (n.d.). LookChem. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Rev. Roum. Chim.. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 - IJCRT.org. (n.d.). IJCRT.org. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2015). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). IJRSR. [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. [Link]

  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2005). ResearchGate. [Link]

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). Sciencemadness.org. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog. [Link]

Sources

Exploratory

A Technical Guide to 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS: 63671-68-1): Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a versatile organic compound identified by the CAS number 63671-68-1.[1][2][3] This document details its phy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a versatile organic compound identified by the CAS number 63671-68-1.[1][2][3] This document details its physicochemical properties, outlines a robust and validated synthetic protocol, and explores its significant applications, particularly as a tridentate chelating ligand in coordination chemistry and as a structural scaffold in medicinal chemistry. The synthesis is presented as a two-step process involving a Schiff base condensation followed by selective reduction. Key characterization techniques are discussed to ensure structural integrity and purity. Furthermore, this guide delves into the rationale behind its utility in forming stable metal complexes and its potential in the development of novel therapeutic agents, supported by insights from related molecular structures. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Core Compound Identification and Properties

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a molecule that integrates three key chemical moieties: a phenol ring, a secondary amine linker, and a pyridine ring. This unique combination of a "hard" oxygen donor and two "softer" nitrogen donors makes it an exceptionally effective N,N,O-tridentate ligand. Its structure allows it to form stable pincer-like complexes with a wide range of metal ions, making it a compound of significant interest in inorganic and medicinal chemistry.

Physicochemical and Structural Data

The fundamental properties of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol are summarized in the table below for quick reference by researchers.

PropertyValueSource(s)
CAS Number 63671-68-1[1][2][3]
IUPAC Name 2-[(pyridin-2-ylmethylamino)methyl]phenol[1]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1][3]
Common Synonyms (2-hydroxybenzyl)(2-pyridylmethyl)amine[1]
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O[1]
InChIKey QKSKEROUBXANPB-UHFFFAOYSA-N[1]

Synthesis and Structural Validation

The synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is reliably achieved through a two-step reductive amination process. This method is favored for its high efficiency and the relative ease of purification of the final product.

Synthetic Pathway Overview

The synthesis begins with the condensation of salicylaldehyde and 2-(aminomethyl)pyridine to form an intermediate Schiff base (an imine). This intermediate is then selectively reduced to yield the final secondary amine product. The choice of a mild reducing agent is critical to prevent the reduction of the aromatic pyridine and phenol rings.

SynthesisWorkflow cluster_reactants Step 1: Schiff Base Formation Salicylaldehyde Salicylaldehyde SchiffBase Imine Intermediate (Schiff Base) Salicylaldehyde->SchiffBase Condensation (Methanol, rt) Picolylamine 2-(Aminomethyl)pyridine Picolylamine->SchiffBase Condensation (Methanol, rt) Reduction Step 2: Selective Reduction (e.g., with NaBH₄) SchiffBase->Reduction FinalProduct 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol Reduction->FinalProduct

Caption: Synthetic workflow for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis is confirmed through subsequent characterization.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 2-(Aminomethyl)pyridine (picolylamine) (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in anhydrous methanol.

    • Add 2-(aminomethyl)pyridine (1.0 eq) dropwise to the solution at room temperature with stirring.

    • A color change (typically to yellow) indicates the formation of the imine. Stir the reaction mixture for 2-4 hours to ensure complete condensation. The reaction can be monitored by TLC.

  • Selective Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Causality Note: NaBH₄ is a mild reducing agent chosen for its high chemoselectivity in reducing the imine C=N bond without affecting the aromatic rings or other functional groups.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours or until the imine has been fully consumed (as monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water to decompose the excess NaBH₄.

    • Reduce the volume of methanol using a rotary evaporator.

    • Perform a liquid-liquid extraction with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Structural Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of each proton and carbon atom. Key expected signals include distinct aromatic peaks for both the phenol and pyridine rings, and characteristic singlet peaks for the two methylene (-CH₂-) groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (214.26 g/mol ).

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see broad O-H and N-H stretching bands, as well as C-H and C=C/C=N stretching from the aromatic rings.

  • Elemental Analysis: Verifies the elemental composition (C, H, N) of the molecule, providing a final confirmation of its purity.

Key Applications and Research Insights

The unique structure of this compound underpins its utility in diverse fields, from creating novel catalysts to serving as a scaffold for biologically active molecules.

Coordination Chemistry: A Tridentate N,N,O-Donor Ligand

The primary application of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is as a chelating ligand.[4][5] The pyridine nitrogen, the secondary amine nitrogen, and the deprotonated phenolic oxygen act as donor atoms, binding to a single metal center. This "pincer" configuration results in highly stable, well-defined metal complexes.

  • Mechanism of Chelation: The ligand wraps around a metal ion, with the three donor atoms occupying adjacent sites in the metal's coordination sphere. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

Caption: Chelation of a metal ion by the N,N,O-donor atoms of the ligand.

These metal complexes are explored for applications in:

  • Catalysis: Acting as catalysts for various organic transformations.

  • Biomimetic Modeling: Mimicking the active sites of metalloenzymes.

  • Materials Science: Developing materials with interesting magnetic or optical properties.

Medicinal Chemistry and Drug Development

The pyridine and phenol structural motifs are prevalent in many biologically active compounds.[6] While specific biological data for this exact molecule is limited, its structure serves as a valuable scaffold for drug discovery.[7]

  • Pharmacophore Potential: The molecule contains hydrogen bond donors (OH, NH) and acceptors (N-pyridine), which are key features for molecular recognition and binding to biological targets like enzymes or receptors.

  • Antimicrobial and Anticancer Research: Related Schiff bases and their reduced amine derivatives containing pyridine or pyrimidine rings have demonstrated promising antimicrobial, antimutagenic, and anticancer activities.[6][8] Studies on similar compounds show they can interact with DNA or inhibit crucial enzymes.[7][8]

  • Building Block for Complex Molecules: It is used as an intermediate in the synthesis of more complex pharmaceutical compounds.[7]

Safety and Handling

Proper handling is essential due to the hazardous nature of this compound.

Hazard TypeGHS PictogramSignal WordHazard Statement(s)
Health Hazards GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Source: [1][3]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS: 63671-68-1) is a fundamentally important molecule with a well-established synthetic route and significant potential. Its role as a robust tridentate N,N,O-ligand makes it a cornerstone for research in coordination chemistry, with applications spanning catalysis and materials science. Furthermore, its structural features position it as a valuable scaffold for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Adherence to appropriate safety protocols is mandatory for its handling. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • PubChem. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-((E)-((pyridin-2-yl)methylimino)methyl)phenol. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Retrieved from [Link]

  • Xu, J., Gao, S., & Ng, S. W. (2011). 2-[(Pyrimidin-2-ylamino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258. Retrieved from [Link]

  • Nikpassand, M., & Zare, K. (2012). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Iranian Journal of Pharmaceutical Research, 11(4), 1141–1146. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. Retrieved from [https://www.researchgate.net/publication/375338662_Investigation_of_biological_activities_of_2-E-pyridin-3-ylimino]
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a practical whitepaper, equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to systematically evaluate its solubility profile in a range of organic solvents. We will delve into the molecular structure and its implications for solubility, present a rigorous experimental protocol for solubility determination using UV-Vis spectroscopy, and explore powerful theoretical models for solubility prediction.

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle.[1] The solubility of a compound dictates its dissolution rate, which in turn influences its absorption and overall bioavailability.[2] For researchers, understanding the solubility of a target molecule like 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is paramount for a variety of applications, including:

  • Feasibility of Formulation: Selecting appropriate solvents is crucial for creating stable and effective liquid formulations for preclinical and clinical studies.

  • Purification and Recrystallization: Knowledge of solubility in different solvents allows for the development of efficient purification strategies to obtain high-purity material.

  • Process Chemistry: Optimizing reaction conditions and product isolation often hinges on the solubility of reactants, intermediates, and final products.

This guide provides the necessary tools to approach the solubility determination of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol with scientific rigor and practical insight.

Molecular Profile of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is governed by the interplay of intermolecular forces between the solute and the solvent.

Chemical Structure:

  • IUPAC Name: 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol[3]

  • Molecular Formula: C₁₃H₁₄N₂O[3]

  • Molecular Weight: 214.26 g/mol [3]

  • CAS Number: 63671-68-1[3]

The structure of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol incorporates several key functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Phenolic Hydroxyl Group (-OH): This group can act as a strong hydrogen bond donor.

  • Secondary Amine (-NH-): This group can also serve as a hydrogen bond donor.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Aromatic Rings: The phenol and pyridine rings contribute to the molecule's overall size and can participate in π-π stacking interactions.

Crystal structure analysis reveals that the phenol's hydroxyl group acts as a hydrogen-bond donor to the pyridine nitrogen atom within the same molecule, forming an eight-membered ring.[4][5] Additionally, the amino nitrogen acts as a hydrogen-bond donor to the oxygen atom of an adjacent molecule, leading to the formation of a helical chain in the solid state.[4][5] These strong intermolecular hydrogen bonds in the solid state must be overcome by solvent interactions for dissolution to occur.

Based on this structure, we can anticipate that 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol will exhibit higher solubility in polar, hydrogen-bonding solvents that can effectively compete for these interaction sites.

A Systematic Protocol for Experimental Solubility Determination

The most reliable method for determining solubility is through direct experimental measurement. The isothermal equilibrium method, also known as the shake-flask method, is a gold-standard technique for measuring thermodynamic equilibrium solubility.[6][7]

Safety Precautions
  • Phenol: Phenol is corrosive and toxic, capable of causing severe skin burns and systemic toxicity upon absorption.[8][9][10]

  • Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It is a skin and respiratory irritant.[11]

Mandatory Personal Protective Equipment (PPE) includes:

  • Safety goggles (or a face shield when splashing is a risk)

  • A properly fitted lab coat

  • Chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves for handling concentrated solutions).[8]

All experimental work should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (solid)

  • A range of analytical grade organic solvents (see Table 1)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The following protocol outlines the steps for determining the solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in a given solvent.

Part 1: Preparation of Saturated Solutions

  • Add Excess Solute: To a series of labeled glass vials, add an excess amount of solid 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

  • Add Solvent: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[7][12] The presence of undissolved solid at the end of this period is essential.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean, labeled vial. This step is critical to remove all undissolved solid particles.

Part 2: Quantification by UV-Vis Spectroscopy

Due to the presence of aromatic rings, 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is expected to have a distinct UV absorbance profile, making UV-Vis spectroscopy a suitable and accessible quantification method.[13][14]

  • Determine λmax: Prepare a dilute stock solution of the compound in a suitable solvent (one in which it is freely soluble, e.g., methanol). Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

  • Construct a Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert law.[13]

  • Analyze Saturated Solutions: Take an accurately measured aliquot of the filtered saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Calculate Solubility: Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Finally, multiply by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Part 1: Preparation of Saturated Solutions cluster_quant Part 2: Quantification (UV-Vis) prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant T (e.g., 24-48h shaking) prep2->prep3 prep4 Allow solid to settle prep3->prep4 prep5 Filter supernatant prep4->prep5 quant4 Dilute filtered sample prep5->quant4 quant1 Determine λmax quant2 Prepare calibration standards quant1->quant2 quant3 Construct calibration curve (Abs vs. Conc) quant2->quant3 quant6 Calculate concentration quant3->quant6 quant5 Measure sample absorbance quant4->quant5 quant5->quant6 result Solubility Data (mg/mL or mol/L) quant6->result caption Experimental Workflow for Solubility Determination.

Caption: Experimental Workflow for Solubility Determination.

Data Presentation and Interpretation

The experimental results should be compiled into a clear and organized table. This allows for easy comparison of the compound's solubility across a spectrum of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in Various Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε)Qualitative SolubilityQuantitative Solubility (mg/mL)
Polar Protic Methanol32.7Record observationRecord value
Ethanol24.5Record observationRecord value
Isopropanol19.9Record observationRecord value
Polar Aprotic Acetonitrile37.5Record observationRecord value
Dimethyl Sulfoxide (DMSO)46.7Record observationRecord value
Acetone20.7Record observationRecord value
Nonpolar Toluene2.4Record observationRecord value
Hexane1.9Record observationRecord value
Dichloromethane9.1Record observationRecord value

Note: This table is a template for recording experimental data. Dielectric constant values are approximate and can be found in standard chemical reference literature.

Theoretical Approaches to Solubility Prediction

While experimental determination is the definitive method, theoretical models can provide valuable predictive insights, aid in solvent selection, and deepen the understanding of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[15][16] The fundamental concept is that substances with similar HSP values are likely to be miscible.[15]

The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.

This model is particularly useful for screening a large number of solvents to identify promising candidates for experimental testing.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[17][18] It calculates the chemical potential of a molecule in a liquid phase based on the screening charge density on the molecular surface.[18]

Unlike empirical models, COSMO-RS derives its predictions from first principles, incorporating detailed information about the molecule's electronic structure and geometry.[17] This allows for the prediction of solubility in a wide range of solvents, including mixtures, without the need for extensive experimental data for parameterization.[19][20]

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solute_solvent Solute-Solvent Interactions solute 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol solute_hb Hydrogen Bonding (O-H, N-H) solute->solute_hb solute_pi π-π Stacking (Aromatic Rings) solute->solute_pi dissolution Dissolution Occurs If: solute->dissolution solvent Solvent Molecules solvent_forces H-Bonding, Dipolar, Dispersion Forces solvent->solvent_forces solvent->dissolution solute_solvent_hb Hydrogen Bonding solute_solvent_dipole Dipole-Dipole solute_solvent_disp Dispersion (van der Waals) dissolution->solute_solvent_hb dissolution->solute_solvent_dipole dissolution->solute_solvent_disp condition Solute-Solvent Interactions > (Solute-Solute + Solvent-Solvent Interactions) dissolution->condition caption Governing Intermolecular Interactions in Solubility.

Caption: Governing Intermolecular Interactions in Solubility.

Conclusion

This technical guide has established a comprehensive framework for the systematic investigation of the solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in organic solvents. By understanding its molecular structure, researchers can make informed hypotheses about its solubility behavior. The detailed experimental protocol provided herein offers a robust and reliable method for obtaining quantitative solubility data, which is essential for advancing research and development involving this compound. Furthermore, the introduction of theoretical models like Hansen Solubility Parameters and COSMO-RS provides powerful tools for predictive analysis and efficient solvent screening. By employing the methodologies outlined in this guide, researchers can confidently characterize the solubility profile of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, enabling its effective utilization in drug development and other scientific applications.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3924669, 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. PubChem. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Various Authors. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Stavroudis, C. (n.d.). Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

  • Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. [Link]

  • Moldovan, M., & Sarpataky, A. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Verma, R., et al. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

  • ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. [Link]

  • Wikipedia. (n.d.). COSMO-RS. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Swart, H., & Gerber, J. J. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 482-483. [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. ResearchGate. [Link]

  • LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

  • Moldovan, M., & Sarpataky, A. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Dassault Systèmes. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • LookChem. (n.d.). 2-((E)-((pyridin-2-yl)methylimino)methyl)phenol. LookChem. [Link]

  • Palmelund, H., et al. (2019). The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol). ResearchGate. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Purdue University. [Link]

  • Kumar, R., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Combinatorial chemistry & high throughput screening, 18(4), 364-372. [Link]

  • HazChem Environmental. (2024). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. HazChem Environmental. [Link]

  • Al-Hamdani, Y. J., & Al-Hassani, R. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122879. [Link]

  • Faizi, M. S. H., et al. (2018). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. IUCrData, 3(10), x181498. [Link]

  • Wang, Y., & Yu, Y. (2011). 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

Sources

Exploratory

literature review of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

An In-Depth Technical Guide to 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol: Synthesis, Coordination Chemistry, and Applications Abstract This technical guide provides a comprehensive overview of 2-{[(Pyridin-2-ylmethyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol: Synthesis, Coordination Chemistry, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a versatile organic compound with significant potential in coordination chemistry and drug development. Structurally, it is a tridentate ligand featuring three key donor sites: a phenolic oxygen, a secondary amine nitrogen, and a pyridine nitrogen. This unique combination of hard and soft donor atoms allows for stable chelation with a wide range of metal ions. This document details a robust and accessible synthetic protocol for its preparation via a two-step reductive amination process, starting from readily available precursors. Furthermore, we explore its coordination behavior, drawing parallels with structurally similar ligands to predict its chemical properties and reactivity. The guide culminates in a discussion of its potential applications, primarily as a scaffold for developing novel homogeneous catalysts and as a promising candidate in medicinal chemistry.

Introduction

In the fields of inorganic and medicinal chemistry, the design of polydentate ligands is of paramount importance. These molecular frameworks are capable of binding to a metal center through multiple donor atoms, forming stable, well-defined complexes known as chelates. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol belongs to the class of reduced Schiff base ligands, which are valued for their synthetic accessibility and conformational flexibility compared to their rigid imine precursors.[1][2]

The molecule incorporates three critical functional groups within a single, compact scaffold:

  • Phenol: The deprotonated phenolate group acts as a hard anionic oxygen donor, readily coordinating to a variety of metal ions.

  • Pyridine: This heterocyclic amine provides a soft, sp²-hybridized nitrogen donor, crucial for binding to later transition metals. The pyridine moiety is a cornerstone in the architecture of countless catalysts and biologically active molecules.[3][4]

  • Secondary Amine: The central amino group offers a borderline nitrogen donor and introduces structural flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal centers.

This guide will serve as a foundational resource for researchers, synthesizing its known properties and providing field-proven insights into its synthesis and potential utility.

Physicochemical and Structural Properties

The fundamental properties of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol are summarized below. While a crystal structure for this specific molecule is not publicly available, analysis of closely related compounds, such as 2-{[(Pyridin-2-yl)amino]methyl}phenol, reveals key structural motifs.[1][5] In these analogues, the aromatic rings are significantly twisted relative to each other, and a strong intramolecular hydrogen bond typically forms between the phenolic hydroxyl group and the pyridine nitrogen atom, creating a stable six- or seven-membered ring.[1][5] This pre-organizes the ligand for metal chelation.

Table 1: Physicochemical Properties of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

PropertyValueSource
IUPAC Name 2-[(pyridin-2-ylmethylamino)methyl]phenolPubChem[6]
Molecular Formula C₁₃H₁₄N₂OPubChem[6]
Molecular Weight 214.26 g/mol PubChem[6]
CAS Number 63671-68-1PubChem[6]
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CC=CC=N2)OPubChem[6]
InChI Key QKSKEROUBXANPB-UHFFFAOYSA-NPubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
Predicted XLogP3 1.9PubChem[6]

Synthesis and Characterization

Synthetic Strategy: Reductive Amination

The most efficient and common pathway to synthesize 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and its analogues is through a two-step, one-pot reductive amination.[1][7] This method involves the initial condensation of an aldehyde with a primary amine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

  • Condensation: Salicylaldehyde reacts with (pyridin-2-yl)methanamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding N-(2-hydroxybenzylidene)-1-(pyridin-2-yl)methanamine (a Schiff base). This reaction is typically performed in a solvent like methanol or ethanol, which can facilitate both steps.

  • Reduction: The C=N double bond of the intermediate Schiff base is selectively reduced. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, which effectively reduces the imine without affecting the aromatic rings. Its ease of handling and safety profile make it ideal for standard laboratory settings.

This synthetic approach is highly reliable and provides the final product in good yield after a straightforward work-up and purification.

G cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde Condensation Step 1: Condensation (Formation of Schiff Base) Salicylaldehyde->Condensation Picolylamine (Pyridin-2-yl)methanamine Picolylamine->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Dehydration Reduction Step 2: Reduction (NaBH₄) Final_Product 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol Reduction->Final_Product Reduction of imine Schiff_Base->Reduction

Synthetic workflow for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized as necessary.[1][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 1.22 g, 10 mmol) and (pyridin-2-yl)methanamine (e.g., 1.08 g, 10 mmol) in methanol (40 mL).

  • Schiff Base Formation: Stir the solution at room temperature for 2-4 hours to allow for the formation of the Schiff base intermediate. The reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (e.g., 0.45 g, 12 mmol) portion-wise over 15-20 minutes. Causality: Adding NaBH₄ slowly at a low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by slowly adding distilled water (20 mL). Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Methods

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (phenol & pyridine rings): ~6.7-8.5 ppm. - Methylene protons (-CH₂-N and N-CH₂-Ar): Two distinct singlets or triplets around 3.8-4.5 ppm. - Amine and hydroxyl protons (N-H, O-H): Broad singlets, chemical shift variable.
¹³C NMR - Aromatic carbons: ~115-160 ppm. - Methylene carbons: ~45-55 ppm.
FT-IR (cm⁻¹) - Broad O-H stretch: ~3300-3500 cm⁻¹. - N-H stretch (secondary amine): ~3300-3400 cm⁻¹. - Aromatic C=C and C=N stretches: ~1450-1600 cm⁻¹. - C-N stretch: ~1250-1350 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z ≈ 215.12.

Coordination Chemistry

Ligand Properties

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is an archetypal N,N,O-tridentate chelating ligand. The spatial arrangement of its three donor atoms allows it to form two stable five- or six-membered chelate rings upon coordination to a metal center. The combination of a hard phenolate oxygen, a borderline amine nitrogen, and a soft pyridine nitrogen makes it a versatile ligand capable of coordinating with a broad spectrum of metal ions, from early to late transition metals.[3] This versatility is a key attribute for its application in catalysis and materials science.

G cluster_ligand 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol M M O Phenolic O (Hard Donor) O->M Coordination Bond N_amine Amine N (Borderline) N_amine->M N_pyridine Pyridine N (Soft Donor) N_pyridine->M

Conceptual diagram of tridentate N,N,O metal chelation.

Potential Applications

While specific applications for this exact molecule are not extensively documented, the structural motifs present suggest high potential in several key research areas, by analogy to related compounds.

Homogeneous Catalysis

Metal complexes are the workhorses of homogeneous catalysis. Pyridine-containing ligands are widely used in catalytic systems for reactions such as polymerization, hydrogenation, and various cross-coupling reactions.[3][8] Complexes formed from 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and metals like palladium, copper, or nickel could be potent catalysts.[8][9] The defined tridentate coordination sphere can stabilize the metal center, while also leaving open coordination sites for substrate binding and activation.

Medicinal Chemistry and Drug Development

The pyridine nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of pyridinyl-amino-phenol compounds have shown promising biological activities.

  • Enzyme Inhibition: A structurally related compound has been identified as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism.[10] This suggests that the core scaffold could be explored for developing new enzyme inhibitors.

  • Antimicrobial Agents: Many nitrogen-containing heterocyclic compounds, including pyridine and pyrimidine derivatives, exhibit antimicrobial properties.[10] The chelation properties of this ligand could also be exploited to enhance the activity of metal ions against microbial pathogens.

  • Bioinorganic Chemistry: The ability to chelate biologically relevant metal ions like copper and iron makes this ligand a candidate for developing mimics of metalloenzyme active sites or as a therapeutic agent for diseases related to metal ion dysregulation.[4]

Conclusion and Future Outlook

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a synthetically accessible and highly versatile N,N,O-tridentate ligand. Its well-defined structure, combining flexible and rigid elements, makes it an excellent candidate for forming stable complexes with a variety of metals. While its full potential is still being explored, the established importance of its constituent functional groups in catalysis and medicinal chemistry provides a strong rationale for future investigation.

Future research should focus on:

  • Synthesis of Metal Complexes: Systematic synthesis and full characterization (including X-ray crystallography) of its complexes with first- and second-row transition metals.

  • Catalytic Screening: Evaluation of these metal complexes in a range of catalytic reactions, such as oxidation, reduction, and C-C bond formation.

  • Biological Evaluation: Screening of the ligand and its metal complexes for antimicrobial, anticancer, and enzyme-inhibitory activities.

This technical guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the promising applications of this valuable molecular scaffold.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473. [Link]

  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2568. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]

  • Gao, S., & Ng, S. W. (2011). 2-[(Pyrimidin-2-ylamino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3258. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. PubChem Compound Database. [Link]

  • Hosseini, S. A., et al. (2016). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Jundishapur Journal of Natural Pharmaceutical Products, 11(3), e31688. [Link]

  • Ershova, I. V., et al. (2025). Indium Complexes With 2-((Pyridin-4-ylmethylene)amino)phenols: Synthesis, Structure and Spectroscopic Properties. ResearchGate. [Link]

  • Al-Romaigh, F. A., et al. (2022). Significance and Biological Importance of Pyrimidine in the Microbial World. Antibiotics, 11(11), 1500. [Link]

  • Olalere, O. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Wilson, A. D. (2020). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. [Link]

  • Mei, L., Jia, X., & Cheng, Z. J. (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Journal of Chemical Sciences, 128(6), 855-860. [Link]

  • Gualco, B., et al. (2025). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

For: Researchers, scientists, and drug development professionals Introduction: A Versatile Ligand for Coordination Chemistry The ligand 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a versatile N,N,O-tridentate chelatin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Versatile Ligand for Coordination Chemistry

The ligand 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a versatile N,N,O-tridentate chelating agent that has garnered significant interest in the field of coordination chemistry. Its structure, which features a phenol, a secondary amine, and a pyridine ring, allows for the formation of stable complexes with a wide array of transition metal ions. These metal complexes are valuable in various research domains, including bioinorganic chemistry, catalysis, and materials science. The combination of a hard phenolate oxygen donor with softer amine and pyridine nitrogen donors provides a unique electronic and steric environment around the metal center, influencing the reactivity and physical properties of the resulting complexes. This document provides a comprehensive guide to the synthesis and characterization of these metal complexes, along with insights into their potential applications.

The ligand itself is a reduced Schiff base, typically synthesized via the condensation of salicylaldehyde and 2-aminomethylpyridine, followed by reduction of the resulting imine. This two-step process allows for high yields of the desired product. The subsequent complexation with metal salts is generally straightforward, involving the reaction of the ligand with a metal precursor in a suitable solvent. The choice of solvent, temperature, and stoichiometry are critical parameters that can influence the final structure and purity of the metal complex.

Synthesis of the Ligand: 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

A reliable two-step procedure for the synthesis of the ligand has been reported, involving the formation of a Schiff base intermediate followed by its reduction.

Protocol 1: Synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Materials:

  • Salicylaldehyde

  • 2-Aminomethylpyridine

  • Methanol (absolute)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 mmol) and 2-aminomethylpyridine (1.0 mmol) in 50 mL of toluene.

    • Heat the solution to reflux and stir for 10 hours. A Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

    • After the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator to obtain the crude Schiff base as an oil or solid.

  • Reduction to the Amine:

    • Dissolve the crude Schiff base in absolute methanol.

    • Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in small portions with stirring. The amount of NaBH₄ should be in slight excess (e.g., 1.5-2.0 mmol) to ensure complete reduction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding a few milliliters of water to decompose the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from methanol to obtain light yellow crystals of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. A typical yield for this process is around 80%.[1]

Characterization of the Ligand:

The successful synthesis of the ligand can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a singlet for the methylene bridge protons (around 4.0-4.5 ppm) and a broad singlet for the N-H proton. The aromatic protons will appear in the range of 6.5-8.5 ppm.
¹³C NMR Signals corresponding to the methylene carbons and the aromatic carbons of both the phenol and pyridine rings.
FT-IR A broad O-H stretching band (around 3200-3400 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and characteristic aromatic C-H and C=C/C=N stretching vibrations. The absence of a strong C=N (imine) stretch (around 1630 cm⁻¹) from the Schiff base intermediate is a key indicator of successful reduction.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the ligand (C₁₃H₁₄N₂O, M.W. 214.26 g/mol ).[2]
Melting Point A sharp melting point indicates the purity of the synthesized ligand.

General Workflow for the Synthesis of Metal Complexes

The synthesis of metal complexes with 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol typically follows a general procedure where the ligand is reacted with a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The choice of solvent is crucial and is often a polar solvent like methanol, ethanol, or acetonitrile to ensure the solubility of both the ligand and the metal salt.

Caption: General workflow for the synthesis of metal complexes.

Detailed Protocols for the Synthesis of Representative Metal Complexes

The following protocols provide step-by-step instructions for the synthesis of copper(II) and zinc(II) complexes. These examples are illustrative, and the conditions may need to be optimized for other metal ions.

Protocol 2: Synthesis of a Copper(II) Complex

Rationale: Copper(II) complexes of this ligand are of interest for their potential catalytic activity in oxidation reactions and as models for copper-containing enzymes. Methanol is a common solvent for both the ligand and copper(II) salts like copper(II) acetate or copper(II) chloride.

Materials:

  • 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (1 mmol) in 20 mL of warm methanol in a round-bottom flask.

  • In a separate beaker, dissolve the copper(II) salt (1 mmol) in 10 mL of methanol.

  • Add the copper(II) solution dropwise to the ligand solution with constant stirring.

  • A color change should be observed upon the addition of the metal salt, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating or refluxing for a shorter period (e.g., 30-60 minutes) may be beneficial to ensure complete reaction.

  • Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solution can be left to slowly evaporate at room temperature to yield crystals.

  • Wash the collected solid with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Protocol 3: Synthesis of a Zinc(II) Complex

Rationale: Zinc(II) complexes are often studied as models for zinc-containing enzymes and for their potential in drug development. Zinc(II) acetate is a common precursor due to its good solubility in alcohols.

Materials:

  • 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

  • Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve zinc(II) acetate dihydrate (1 mmol) in 15 mL of methanol.

  • Slowly add the zinc(II) acetate solution to the ligand solution while stirring.

  • Stir the resulting mixture at room temperature for 3-5 hours. A white or off-white precipitate may form during this time.

  • If a precipitate has formed, collect it by filtration. If the solution remains clear, reduce the volume of the solvent by half using a rotary evaporator and then allow the solution to stand for crystallization.

  • Wash the isolated solid with cold methanol and dry it under vacuum.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations and Rationale
Elemental Analysis Confirms the empirical formula and the ligand-to-metal ratio in the complex.
FT-IR Spectroscopy The N-H stretching vibration of the ligand may shift upon coordination. New bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations, providing direct evidence of coordination.
UV-Vis Spectroscopy The electronic spectrum of the complex will differ from that of the free ligand. For d-block metals like copper(II), d-d transitions may be observed in the visible region, providing information about the coordination geometry. Ligand-to-metal or metal-to-ligand charge transfer bands may also be present.
¹H NMR Spectroscopy For diamagnetic complexes like those of Zn(II), the proton signals of the ligand will shift upon coordination to the metal center. This can provide insights into the binding mode of the ligand in solution.
Molar Conductivity Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can determine whether the complex is ionic or non-electrolytic in nature.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Applications of Metal Complexes with 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Metal complexes derived from this and similar ligands have shown promise in a variety of applications, most notably in catalysis.

Catalytic Oxidation Reactions

Copper(II) complexes of N,N,O-tridentate ligands are known to catalyze the oxidation of various substrates, such as phenols and catechols, mimicking the activity of enzymes like catechol oxidase and phenoxazinone synthase. These reactions are of interest for applications in organic synthesis and for the degradation of phenolic pollutants.

The proposed catalytic cycle for the oxidation of a catechol-like substrate often involves the initial coordination of the substrate to the copper(II) center, followed by an intramolecular electron transfer to generate a semiquinone radical and a copper(I) species. The copper(I) can then be re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst.

Catalytic_Cycle Cu_II_L [Cu(II)-L] Intermediate1 [Cu(II)-L(Substrate)] Cu_II_L->Intermediate1 + Substrate Substrate Catechol Substrate Substrate->Intermediate1 Intermediate2 [Cu(I)-L(Semiquinone)] Intermediate1->Intermediate2 Intramolecular Electron Transfer Intermediate2->Cu_II_L + O₂ - Product, - H₂O Product Quinone Product Intermediate2->Product O2 O₂ O2->Cu_II_L H2O H₂O

Caption: A plausible catalytic cycle for catechol oxidation.

Bioinorganic Modeling

These complexes serve as excellent structural and functional models for the active sites of various metalloenzymes. For instance, zinc(II) complexes can mimic the coordination environment found in enzymes like carbonic anhydrase or alcohol dehydrogenase, allowing for detailed spectroscopic and mechanistic studies that are not always feasible with the native enzymes.

Drug Development

The coordination of a metal ion to a bioactive ligand can enhance its therapeutic properties. Metal complexes of pyridyl-aminophenol ligands have been investigated for their potential antimicrobial and anticancer activities. The metal complex may have improved cell permeability and the ability to interact with biological targets differently than the free ligand.

Conclusion

The synthesis of metal complexes with 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol offers a gateway to a rich area of coordination chemistry with diverse applications. The protocols outlined in this document provide a solid foundation for the preparation and characterization of these fascinating compounds. By understanding the underlying principles of their synthesis and the rationale behind the experimental choices, researchers can further explore and tailor the properties of these complexes for specific applications in catalysis, bioinorganic chemistry, and medicine.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473. [Link]

  • Yalçın, B., Fatullayeva, P. A., Büyükgüngör, O., Koşar, B., Taşcıoğlu, S., İsrafilov, A. İ., ... & Aydın, A. (2007). Synthesis, characterization and catalase-like activity of new manganese (III) complexes with N, N, O-tridentate ligands. Polyhedron, 26(13), 3301-3309. [Link]

  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. [Link]

  • Amin, M. S., & Al-Hassani, R. A. M. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5963. [Link]

  • Muley, A., Karumban, K. S., Kumbhakar, S., & Maji, S. (2024). Tailored design, synthesis, and catalytic aspects of mononuclear cis-dichloro copper(II) complexes with simple DPA derived tridentate ligands and their biomimicking activities. Dalton Transactions. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 8), o2473. [Link]

Sources

Application

Application Notes and Protocols: 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol for Heavy Metal Ion Detection

For: Researchers, scientists, and drug development professionals Introduction: A Versatile Schiff Base for Sensing Hazardous Heavy Metals The escalating environmental and health concerns posed by heavy metal contaminatio...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Versatile Schiff Base for Sensing Hazardous Heavy Metals

The escalating environmental and health concerns posed by heavy metal contamination necessitate the development of sensitive, selective, and cost-effective detection methods. Among the various analytical tools, colorimetric and fluorescent chemosensors have garnered significant attention due to their operational simplicity and high sensitivity. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a Schiff base derivative, has emerged as a promising candidate in this domain. Its molecular architecture, featuring a phenol, a secondary amine, and a pyridine ring, provides a multidentate coordination site (N,N,O) that can selectively bind to specific metal ions.[1][2] This binding event perturbs the electronic structure of the molecule, leading to distinct changes in its optical properties, which can be readily monitored by UV-Visible and fluorescence spectroscopy. These changes, often visible to the naked eye, form the basis of its application as a chemosensor for various heavy metal ions, most notably copper (II) and zinc (II).[3][4] This guide provides a comprehensive overview of the application of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in heavy metal ion detection, including detailed experimental protocols and performance characteristics.

Principle of Detection: The Interplay of Coordination and Spectroscopy

The detection mechanism of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is predicated on the principles of coordination chemistry and its influence on the photophysical properties of the molecule. The lone pair of electrons on the nitrogen atoms of the pyridine and amine groups, along with the oxygen of the phenolic hydroxyl group, create a favorable binding pocket for metal ions.

Upon complexation with a metal ion, several photophysical processes can be modulated:

  • Chelation-Enhanced Fluorescence (CHEF): For certain metal ions like Zn(II), the binding event can lead to a rigidification of the molecular structure. This increased rigidity reduces non-radiative decay pathways of the excited state, resulting in a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[5]

  • Photoinduced Electron Transfer (PET): In the free ligand, a photoinduced electron transfer from the electron-rich amino group to the pyridyl moiety can quench fluorescence. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom is engaged in the bond, which can inhibit the PET process and lead to a "turn-on" fluorescent response.

  • Ligand-to-Metal Charge Transfer (LMCT): The formation of a complex between the ligand and a metal ion can introduce new electronic transitions, such as LMCT bands, in the UV-Visible absorption spectrum. These new absorption bands can result in a distinct color change, enabling colorimetric detection.[4]

The selectivity of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol for specific metal ions is governed by factors such as the ionic radius, coordination geometry preference, and the Hard-Soft Acid-Base (HSAB) principle.

Synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

The synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a straightforward two-step process involving the condensation of 2-aminopyridine with salicylaldehyde to form a Schiff base, followed by in-situ reduction.[6]

Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol) in 50 mL of toluene.

  • Condensation: Heat the solution to reflux for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Reduction: Dissolve the resulting residue in absolute methanol. While stirring, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to yield light yellow crystals.[6]

Protocols for Heavy Metal Ion Detection

The following protocols outline the procedures for utilizing 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol as a colorimetric and fluorescent sensor for heavy metal ions.

Protocol 1: General Preparation of Solutions
  • Sensor Stock Solution: Prepare a stock solution of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (e.g., 1 mM) in a suitable solvent such as acetonitrile or a 1:1 (v/v) mixture of a buffer and an organic solvent (e.g., BIS-TRIS buffer/DMF).[1]

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • Working Solutions: Prepare fresh working solutions of the sensor and metal ions by diluting the stock solutions to the desired concentrations for the experiments.

Protocol 2: Colorimetric Detection of Cu²⁺
  • Preparation: In a series of cuvettes, place a fixed volume of the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol working solution (e.g., 10 µM in a suitable buffer/organic solvent mixture).[1]

  • Titration: Add increasing concentrations of the Cu²⁺ working solution to the cuvettes.

  • Incubation: Allow the solutions to stand for a short period (e.g., a few seconds to minutes) to ensure complete complexation.[1]

  • Measurement: Record the UV-Visible absorption spectra of each solution over a relevant wavelength range (e.g., 300-700 nm).

  • Analysis: Observe the color change and plot the absorbance at the new absorption maximum against the concentration of Cu²⁺.

Protocol 3: Fluorometric Detection of Zn²⁺
  • Preparation: In a series of fluorescence cuvettes, place a fixed volume of the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol working solution (e.g., 5 µM in a suitable buffer).[7]

  • Titration: Add increasing concentrations of the Zn²⁺ working solution to the cuvettes.

  • Incubation: Allow the solutions to equilibrate for a defined period.

  • Measurement: Record the fluorescence emission spectra of each solution using an appropriate excitation wavelength.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

Protocol 4: Determination of Stoichiometry using Job's Plot
  • Solution Preparation: Prepare a series of solutions with varying mole fractions of the metal ion and 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, while keeping the total molar concentration constant.[8][9]

  • Measurement: Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.

  • Plotting: Plot the change in absorbance or fluorescence intensity against the mole fraction of the ligand.

  • Determination: The mole fraction at which the maximum is observed indicates the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[9]

Performance Characteristics

The performance of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol as a chemosensor is evaluated based on its selectivity, sensitivity (limit of detection), and response time.

Selectivity

To assess the selectivity, the response of the sensor to the target metal ion is measured in the presence of a range of other potentially interfering metal ions. An effective chemosensor will exhibit a significant response only to the target analyte. For instance, a common selectivity test involves adding the target ion (e.g., Cu²⁺) to a solution of the sensor in the presence of an excess of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺).[1][4]

Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected. It is typically calculated using the formula:

LOD = 3.3 * (σ / S)

where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve at low concentrations.[10][11][12]

Performance Data Summary

The following table summarizes the expected performance of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and similar Schiff base sensors for the detection of various heavy metal ions.

Metal IonDetection MethodTypical Solvent SystemStoichiometry (Ligand:Metal)Limit of Detection (LOD)Observable Change
Cu²⁺ ColorimetricAcetonitrile/Water, DMF/Buffer1:1 or 2:1nM to µM rangeColorless to Yellow/Orange
Zn²⁺ FluorometricMethanol, Buffer1:1nM to µM range"Turn-on" Fluorescence
Co²⁺ ColorimetricDMF/Buffer2:1µM rangeColorless to Yellow
Ni²⁺ Colorimetric/FluorometricMethanol/Water1:1 or 2:1µM rangeColor change or fluorescence quenching

Note: The exact performance characteristics can vary depending on the specific experimental conditions.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz can help to visualize the underlying mechanisms and experimental workflows.

Chelation Mechanism

cluster_reactants Reactants cluster_product Complex Formation L 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (L) LM [L-M]²⁺ Complex L->LM Coordination M Metal Ion (M²⁺) M->LM Binding

Caption: Chelation of a metal ion by 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol.

Experimental Workflow

prep Prepare Sensor and Metal Ion Stock Solutions titrate Perform Spectroscopic Titration prep->titrate job Perform Job's Plot for Stoichiometry prep->job measure Record UV-Vis or Fluorescence Spectra titrate->measure analyze Analyze Data (Calibration Curve, LOD) measure->analyze job->analyze

Caption: General experimental workflow for heavy metal ion detection.

Conclusion and Future Perspectives

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a versatile and readily synthesized chemosensor with significant potential for the detection of heavy metal ions. Its ability to provide a rapid colorimetric or fluorescent response makes it a valuable tool for environmental monitoring, industrial process control, and biological research. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their specific applications.

Future research in this area may focus on immobilizing this sensor onto solid supports for the development of portable and reusable sensing devices. Furthermore, derivatization of the core structure could lead to sensors with enhanced selectivity and sensitivity for a wider range of heavy metal ions, addressing the ever-growing need for advanced analytical tools in a world facing increasing environmental challenges.

References

  • A new Schiff-base chemosensor for selective detection of Cu2+ and Co2+ and its copper complex for colorimetric sensing of S2−. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • 2-{[(Pyridin-2-yl)amino]methyl}phenol. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • a Versatile Schiff Base Chemosensor for the Determination of Trace Co2+, Ni2+, Cu2+, and Zn2+ in the Water and Its Bioimaging Applications. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-{[(Pyridin-2-yl)amino]methyl}phenol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]

  • Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and applications of schiff base chemosensor for determination of Cu2+ions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Colorimetric Detection of Cu2+ and Ag+ Ions Using Multi-Responsive Schiff Base Chemosensor: A Versatile Approach for Environmental Monitoring. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. (2023). Digital Commons at St. Mary's University. Retrieved January 26, 2026, from [Link]

  • Method of Continuous Variations. (2013). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Colorimetric Detection of Cu2+ by Amino Phenol Based Chemosensor. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. (n.d.). cscdic. Retrieved January 26, 2026, from [Link]

  • Fluorescence titration of L′H (5 μM) with the incremental addition of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
  • Limit of detection (LOD) determination. (a) Absorption spectra of QMAP... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. (2018). PubMed Central. Retrieved January 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Fluorescence Studies of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PYAMP)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the experimental setup and protocols for the in-depth fluorescence cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup and protocols for the in-depth fluorescence characterization of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PYAMP). PYAMP, a molecule featuring both a phenol and a pyridine--2-ylmethylamine moiety, presents significant potential as a fluorescent probe, particularly for the detection of metal ions. Its structural motifs suggest a propensity for chelation, which can lead to significant changes in its photophysical properties. This document provides a foundational framework for researchers to explore and validate the utility of PYAMP in various fluorescence-based applications, from fundamental photophysical studies to its potential use in biological and pharmaceutical research. The protocols herein are designed to be self-validating, emphasizing scientific integrity and providing the causality behind experimental choices.

Introduction: The Scientific Rationale

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PYAMP) is a ligand that has been noted for its capacity to form complexes with metal ions.[1] Structurally, it is a reduced Schiff base, a class of compounds known for their chelating abilities.[1] The presence of the phenol, secondary amine, and pyridine nitrogen atoms creates a potential tridentate binding site for metal ions. This chelation capability is the cornerstone of its potential as a fluorescent sensor.

The fluorescence of organic molecules, particularly those with aromatic rings and heteroatoms like PYAMP, is highly sensitive to their immediate chemical environment. The interaction with analytes, such as metal ions, can significantly modulate the fluorescence emission through various mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the flexibility of the molecule can be restricted, leading to a decrease in non-radiative decay pathways and a subsequent increase in fluorescence quantum yield.

  • Photoinduced Electron Transfer (PET): In the free ligand, a lone pair of electrons, for instance on the amine nitrogen, can quench the fluorescence of the aromatic system through PET.[2] Upon chelation with a metal ion, this lone pair becomes involved in the coordinate bond, inhibiting the PET process and "turning on" the fluorescence.[2]

Given these potential mechanisms, a thorough investigation of PYAMP's fluorescence properties is warranted to unlock its full potential as a chemical sensor. This guide provides the necessary protocols to systematically characterize its photophysical properties and its response to various analytes.

Materials and Instrumentation

Reagents
  • 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PYAMP): Synthesized according to literature procedures or procured from a commercial supplier. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO, and water) are essential to minimize background fluorescence.[3]

  • Metal Salts: A panel of high-purity metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺) should be used to prepare stock solutions.

  • Buffers: pH buffers (e.g., HEPES, Tris-HCl) may be required for studies in aqueous solutions to maintain a constant pH.

  • Fluorescence Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent to be used for PYAMP is required. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) are common choices.

Instrumentation
  • UV-Visible Spectrophotometer: To measure the absorbance spectra and determine the absorption maxima of PYAMP.

  • Fluorometer: A sensitive spectrofluorometer equipped with an excitation and emission monochromator is required for all fluorescence measurements.

  • pH Meter: For accurate preparation of buffered solutions.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Experimental Protocols

Preliminary Photophysical Characterization of PYAMP

This initial step is crucial to understand the intrinsic fluorescence properties of the free ligand.

Protocol 3.1.1: Determination of Absorption and Emission Spectra

  • Prepare a stock solution of PYAMP (e.g., 1 mM) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

  • Record the UV-Visible absorption spectrum from 200 to 800 nm to determine the wavelength of maximum absorption (λ_abs_max).

  • Set the excitation wavelength of the fluorometer to the determined λ_abs_max.

  • Record the fluorescence emission spectrum over a range that captures the entire emission profile (e.g., from λ_exc + 20 nm to 800 nm).

  • From the emission spectrum, determine the wavelength of maximum emission (λ_em_max).

  • To determine the optimal excitation wavelength , set the emission monochromator to λ_em_max and scan the excitation monochromator over a suitable range.

Rationale: Identifying the optimal excitation and emission wavelengths is fundamental for all subsequent fluorescence experiments, ensuring maximum signal intensity and sensitivity.

Diagram 3.1: Workflow for Preliminary Photophysical Characterization

G cluster_0 Preparation cluster_1 Spectroscopic Analysis A Prepare PYAMP Stock Solution B Prepare Dilute Solution A->B C Record UV-Vis Spectrum (Determine λ_abs_max) B->C D Record Emission Spectrum (Determine λ_em_max) C->D E Record Excitation Spectrum D->E F Fundamental Photophysical Data E->F Identify Optimal Excitation/Emission Wavelengths

Caption: Workflow for determining the basic spectral properties of PYAMP.

Investigation of PYAMP as a Metal Ion Sensor

This section outlines the protocols to assess the selectivity and sensitivity of PYAMP towards various metal ions.

Protocol 3.2.1: Selectivity Screening

  • Prepare a solution of PYAMP (e.g., 10 µM) in the chosen solvent system.

  • Record the baseline fluorescence spectrum of the PYAMP solution.

  • Add a specific concentration (e.g., 5 equivalents) of a metal ion from a stock solution to the PYAMP solution.

  • Incubate for a short period (e.g., 2-5 minutes) to allow for complexation.

  • Record the fluorescence spectrum of the PYAMP-metal ion solution.

  • Repeat steps 3-5 for a wide range of different metal ions.

  • Plot the fluorescence intensity at λ_em_max against the different metal ions to visualize the selectivity profile.

Rationale: This screening experiment quickly identifies which metal ions, if any, cause a significant change in the fluorescence of PYAMP, thus highlighting its potential as a selective sensor.

Protocol 3.2.2: Fluorescence Titration

For the metal ion(s) that showed a significant response in the selectivity screening:

  • Prepare a series of solutions containing a fixed concentration of PYAMP (e.g., 10 µM).

  • Add increasing concentrations of the target metal ion (e.g., from 0 to 10 equivalents) to these solutions.

  • After incubation , record the fluorescence emission spectrum for each solution.

  • Plot the fluorescence intensity at λ_em_max as a function of the metal ion concentration.

Rationale: The titration experiment reveals the concentration-dependent response of PYAMP to the target metal ion, allowing for the determination of the detection limit and the dynamic range of the sensor.

Table 1: Example Data from a Fluorescence Titration

[Metal Ion] (µM)Fluorescence Intensity (a.u.)
0100
1150
2220
5450
10700
20950
501100
1001150
Characterization of the PYAMP-Metal Ion Complex

These protocols are designed to elucidate the nature of the interaction between PYAMP and the target metal ion.

Protocol 3.3.1: Job's Plot for Stoichiometry Determination

  • Prepare stock solutions of PYAMP and the target metal ion of the same concentration (e.g., 100 µM).

  • Prepare a series of solutions where the total concentration of PYAMP and the metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.

  • Record the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the change in fluorescence intensity (ΔI) against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex.

Rationale: The Job's plot is a continuous variation method used to determine the binding ratio between the ligand and the metal ion.[4]

Diagram 3.2: Job's Plot Analysis Workflow

G A Prepare Equimolar Stock Solutions of PYAMP and Metal Ion B Prepare Solutions with Varying Mole Fractions (Constant Total Concentration) A->B C Measure Fluorescence Intensity of Each Solution B->C D Plot ΔI vs. Mole Fraction C->D E Determine Binding Stoichiometry D->E

Caption: Workflow for determining the binding stoichiometry using a Job's plot.

Protocol 3.3.2: Benesi-Hildebrand Plot for Association Constant (Kₐ) Determination

Using the data from the fluorescence titration (Protocol 3.2.2), the association constant can be determined. For a 1:1 complex, the Benesi-Hildebrand equation can be applied to the fluorescence data:

1/(I - I₀) = 1/((I_max - I₀) * Kₐ * [M]) + 1/(I_max - I₀)

Where:

  • I₀ is the fluorescence intensity of free PYAMP.

  • I is the fluorescence intensity at a given metal ion concentration [M].

  • I_max is the maximum fluorescence intensity at saturation.

  • Kₐ is the association constant.

  • Plot 1/(I - I₀) versus 1/[M] .

  • Perform a linear fit to the data.

  • Calculate Kₐ from the slope and intercept of the linear fit (Kₐ = intercept / slope).

Rationale: The Benesi-Hildebrand plot provides a graphical method to determine the association constant, which quantifies the binding affinity between PYAMP and the metal ion.[5]

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a reliable approach.[6]

Protocol 3.4.1: Comparative Quantum Yield Measurement

  • Choose a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to PYAMP.

  • Prepare a series of five dilute solutions of both the standard and PYAMP in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and PYAMP.

  • Determine the slopes of the linear fits for both plots (m_PYAMP and m_std).

  • Calculate the quantum yield of PYAMP (Φ_PYAMP) using the following equation:

    Φ_PYAMP = Φ_std * (m_PYAMP / m_std) * (η_PYAMP² / η_std²)

    Where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Rationale: By comparing the fluorescence properties of PYAMP to a well-characterized standard under identical conditions, an accurate determination of its fluorescence quantum yield can be achieved.

Data Interpretation and Troubleshooting

  • Inner Filter Effects: At high concentrations, the absorbance of the solution can attenuate the excitation light and reabsorb the emitted light, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work with dilute solutions (absorbance < 0.1) to minimize these effects.

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence properties of PYAMP.[7] It is recommended to perform initial characterization in a range of solvents to understand its solvatochromic behavior.

  • pH Sensitivity: The phenolic hydroxyl group and the amine nitrogen in PYAMP can be protonated or deprotonated depending on the pH, which will likely affect its fluorescence. Conducting experiments in buffered solutions is important for reproducibility, especially in aqueous media.

  • Interfering Species: In complex samples, other species may fluoresce or quench the fluorescence of PYAMP. Control experiments are necessary to assess the potential for interference.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive fluorescence characterization of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. By systematically evaluating its photophysical properties, selectivity, and binding characteristics, researchers can unlock its potential as a novel fluorescent sensor for metal ions. The emphasis on causality and self-validating experimental design ensures the generation of high-quality, reliable data, paving the way for its application in diverse fields, including analytical chemistry, environmental monitoring, and biomedical research.

References

  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473. [Link]

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]

  • Ahmed, I. B., Al-Dies, A. A., Soliman, S. M., El-Guesmi, N., & El-Gohary, H. M. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Molbank, 2021(4), M1293. [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 10(9), 113-203.
  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703-2707. [Link]

  • Rurack, K., & Resch-Genger, U. (2012). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 7(10), 1845-1867. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Connors, K. A. (1987). Binding constants: the measurement of molecular complex stability. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

mitigating interference in 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol-based sensors

Technical Support Center: Interference Mitigation for PMP-Based Sensors Introduction: The 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP) scaffold is a robust platform for developing fluorescent and colorimetric chemos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Interference Mitigation for PMP-Based Sensors

Introduction: The 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP) scaffold is a robust platform for developing fluorescent and colorimetric chemosensors, particularly for divalent transition metal ions like Zn²⁺. These sensors operate through a well-defined coordination event between the analyte and the nitrogen and oxygen atoms of the PMP ligand.[1][2] This binding event restricts intramolecular vibrations and rotations, often leading to a significant enhancement in fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). However, the inherent affinity of the PMP core for various metal ions can lead to significant cross-reactivity and interference, complicating data interpretation in complex biological and environmental matrices.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and mitigating common interference issues encountered when using PMP-based sensors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental sensing mechanism of PMP-based sensors?

A1: PMP-based sensors typically function as "turn-on" fluorescent probes. In the unbound state (apo-form), the fluorophore's emission is often quenched through mechanisms like Photoinduced Electron Transfer (PET) from the electron-rich phenol and amine groups to the signaling unit.[5] Upon binding a target metal ion (e.g., Zn²⁺), the ligand wraps around the ion, forming a rigid complex. This coordination inhibits the PET process, "turning on" a strong fluorescent signal. The intensity of this signal is directly proportional to the concentration of the target analyte.

Q2: Why is my sensor responding to ions other than my primary target analyte?

A2: This phenomenon, known as cross-reactivity or interference, arises because the coordination chemistry is not perfectly exclusive. The nitrogen and oxygen donor atoms in the PMP scaffold can bind to various metal ions that have similar coordination preferences, size, and charge. For instance, ions like Cu²⁺, Ni²⁺, Co²⁺, and Fe²⁺/³⁺ are common interferents for Zn²⁺ sensors because they can also form stable complexes with the ligand.[6] This results in a positive or, in some cases, a quenching response that is not due to the target analyte.

Q3: What are the most common interfering ions for PMP-based Zn²⁺ sensors?

A3: For PMP-based sensors designed for Zn²⁺, the most significant interferents are typically other transition metal ions. Cu²⁺ is notoriously problematic as it often binds with higher affinity than Zn²⁺ and can quench fluorescence. Other common interferents include Fe²⁺/Fe³⁺, Co²⁺, and Ni²⁺ .[6] It is crucial to perform selectivity studies against a panel of physiologically and environmentally relevant cations to characterize these effects.

Q4: How does pH critically affect the sensor's performance and selectivity?

A4: The pH of the experimental medium is a critical parameter that governs both the sensor's protonation state and its binding affinity for metal ions. The phenolic hydroxyl group and the secondary amine in the PMP structure have specific pKa values.[7][8]

  • At low pH (acidic): The amine and pyridine nitrogen atoms can become protonated. This protonation competes directly with metal ion binding, leading to a weak or non-existent sensor response.

  • At high pH (alkaline): The phenolic proton dissociates, creating a more electron-rich phenoxide ion.[9] This can enhance binding affinity but may also alter the sensor's selectivity profile, sometimes increasing its sensitivity to interfering ions. Most PMP-based sensors are designed to operate within a specific physiological pH range (typically 6.8-8.2), where the ligand is in the optimal state to selectively bind the target analyte.[10]

Section 2: Troubleshooting Guide

Problem 1: Poor Selectivity / High Cross-Reactivity
  • Symptom: The sensor shows a significant response to multiple metal ions, making it impossible to distinguish the target analyte.

  • Possible Causes:

    • The inherent coordination chemistry of the PMP ligand allows for binding to multiple ions.

    • The experimental medium (e.g., buffer, pH) is not optimized for selective binding.

    • High concentrations of interfering ions are present in the sample.

  • Solutions & Protocols:

    Protocol 2.1: pH Optimization and Buffer Selection

    • Rationale: Fine-tuning the pH can exploit the different stability constants of the sensor-metal complexes. A pH can often be found where the complex with the target analyte is stable, while complexes with interfering ions are not.

    • Procedure:

      • Prepare a series of buffers (e.g., HEPES, Tris, MES) with pH values ranging from 6.0 to 8.5 in 0.2-unit increments.

      • In separate experiments, incubate the PMP sensor with a fixed concentration of the target analyte (e.g., Zn²⁺) in each buffer.

      • Repeat the experiment for each major interfering ion (e.g., Cu²⁺, Fe³⁺).

      • Measure the fluorescence response for each condition.

      • Plot fluorescence intensity vs. pH for each ion. The optimal pH is the one that provides the highest signal for the target analyte while minimizing the signal from interferents.

    Protocol 2.2: Application of Chemical Masking Agents

    • Rationale: A masking agent is a chemical that selectively forms a strong, stable complex with an interfering ion, preventing it from binding to the PMP sensor.[11][12] This strategy effectively "hides" the interferent from the sensor.

    • Procedure:

      • Identify a suitable masking agent for the known interferent (see Table 1). For example, to mask Cu²⁺ interference in a Zn²⁺ assay, potassium cyanide (KCN) or thiourea can be effective.[11]

      • Prepare the sample solution containing the mixture of target analyte and interfering ions.

      • Add the masking agent at a concentration sufficient to chelate the interferent (typically a 2-5 fold molar excess).

      • Allow the masking agent to incubate with the sample for 5-10 minutes to ensure complete complexation of the interferent.

      • Add the PMP sensor and measure the fluorescence. The signal should now be predominantly from the target analyte.

      • Crucial Control: Always run a control with the masking agent and the target analyte alone to ensure the agent does not interfere with the desired sensing event.

Interfering IonRecommended Masking AgentTypical ConcentrationReference
Cu²⁺Potassium Cyanide (KCN), Thiourea2-5x molar excess[11]
Fe³⁺Sodium Fluoride (NaF), Phytic Acid2-5x molar excess[12]
Ni²⁺, Co²⁺Triethanolamine (TEA)2-5x molar excess[13]
Pb²⁺2,3-Dimercaptopropanol (BAL)2-5x molar excess[13]
Table 1: Common masking agents for interfering metal ions.
Problem 2: Signal Instability or Drift
  • Symptom: The fluorescence reading continuously increases or decreases over time, even with a stable analyte concentration.

  • Possible Causes:

    • Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light source.

    • Sensor Degradation: The PMP molecule itself is chemically unstable in the sample matrix.

    • Temperature Fluctuations: The binding kinetics and fluorescence quantum yield are temperature-dependent.

  • Solutions & Protocols:

    Protocol 2.3: Assessing and Minimizing Photobleaching

    • Rationale: Minimizing the exposure time and intensity of the excitation light can preserve the fluorophore.

    • Procedure:

      • Prepare a sample of the sensor bound to its target analyte.

      • Measure the fluorescence intensity continuously over a 10-15 minute period using your standard instrument settings. A significant, steady decrease in signal indicates photobleaching.

      • Mitigation Steps:

        • Reduce the excitation slit width on the spectrofluorometer.

        • Use a neutral density filter to decrease the intensity of the excitation lamp.

        • Minimize the duration of light exposure by using the instrument's shutter and taking measurements at discrete time points rather than continuously.

Problem 3: Low Sensitivity or Weak Response
  • Symptom: The change in fluorescence upon addition of the target analyte is small (low signal-to-noise ratio).

  • Possible Causes:

    • Incorrect solvent system affecting sensor solubility or conformation.

    • Sub-optimal excitation and emission wavelengths.

    • Presence of quenching species in the sample matrix.

  • Solutions & Protocols:

    Protocol 2.4: Re-evaluation of Spectroscopic Parameters

    • Rationale: Every sensor-analyte complex has a unique optimal excitation and emission wavelength that must be determined empirically.

    • Procedure:

      • Prepare a solution of the PMP sensor complexed with a saturating concentration of the target analyte.

      • Excitation Scan: Set the emission monochromator to an estimated emission maximum and scan a range of excitation wavelengths (e.g., 300-450 nm). The peak of this scan is your optimal excitation wavelength (λ_ex).

      • Emission Scan: Set the excitation monochromator to the optimal λ_ex found in the previous step. Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm). The peak of this scan is your optimal emission wavelength (λ_em).

      • Use this optimized λ_ex/λ_em pair for all subsequent experiments to maximize sensitivity.

Section 3: Advanced Workflows & Visualizations

Diagram 3.1: Experimental Workflow for Interference Mitigation

This diagram outlines a systematic approach to identifying and resolving cross-reactivity issues in a PMP-based sensor assay.

Interference_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation A Prepare Sensor Stock (e.g., 1 mM in DMSO) B Determine Optimal λ_ex / λ_em with Target Analyte A->B C Perform Selectivity Screen (Add 1 equiv. of various ions) B->C D Interference Observed? C->D E No Significant Interference. Proceed to Application. D->E No F Identify Interfering Ion(s) (e.g., Cu²⁺, Fe³⁺) D->F Yes G Select Mitigation Strategy F->G H Strategy 1: pH Optimization (Protocol 2.1) G->H I Strategy 2: Chemical Masking (Protocol 2.2) G->I J Validate Mitigation (Run competition assay with masking agent) H->J I->J K Interference Mitigated? J->K L Assay Optimized. Proceed to Application. K->L Yes M Re-evaluate Sensor Design or Experimental Goals K->M No

Caption: Systematic workflow for troubleshooting sensor interference.

Diagram 3.2: Sensor-Analyte-Interferent Interaction Pathway

This diagram illustrates the competing coordination reactions at the core of an interference problem.

Mechanism_Diagram Sensor PMP Sensor (Apo-form) Complex_Analyte PMP-Analyte Complex Sensor->Complex_Analyte Desired Binding (High Fluorescence) Complex_Interferent PMP-Interferent Complex Sensor->Complex_Interferent Interference (Quenching/False Signal) Analyte Target Analyte (e.g., Zn²⁺) Analyte->Complex_Analyte Interferent Interfering Ion (e.g., Cu²⁺) Interferent->Complex_Interferent Complex_Masked Masked Interferent Interferent->Complex_Masked Masking Reaction (Prevents Interference) MaskingAgent Masking Agent (e.g., KCN) MaskingAgent->Complex_Masked

Caption: Competing pathways for sensor and interfering ions.

References

  • MDPI. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Retrieved from [Link]

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (2000). Using Chemical Kinetic Effects for Understanding and Developing Chemical Sensors. Retrieved from [Link]

  • ResearchGate. (2018). Test for the interference of different chlorophenols on the fluorescence response toward 2,4,6-TCP of SiO2@dye-FMIPs sensor. Retrieved from [Link]

  • MDPI. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2004). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Retrieved from [Link]

  • ACS Publications. (2012). Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2024). Less interference fluorescence analytical strategy: Bridging substance-triggered ratiometric sensor with convenient preparation and application. Retrieved from [Link]

  • ResearchGate. (2008). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Retrieved from [Link]

  • YouTube. (2021). Kinetic Masking | Types of Masking techniques. Retrieved from [Link]

  • MDPI. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Retrieved from [Link]

  • ACS Publications. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 2-{[(Pyridin-2-yl)amino]methyl}phenol. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology. Retrieved from [Link]

  • MDPI. (n.d.). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Trends in Chemical Sensors for Detecting Toxic Materials. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Photonic Sensors in Chemical and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. PMC. Retrieved from [Link]

  • ACS Publications. (2023). An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Colorimetric sensing of Cu(ii) by 2-methyl-3-[(pyridin-2-ylmethyl)-amino]-1,4-naphthoquinone: Cu(ii) induced deprotonation of NH responsible for color changes. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol as a Fluorescent Sensor for Zinc (II)

For Researchers, Scientists, and Drug Development Professionals In the landscape of cellular and molecular biology, the precise detection of metal ions is paramount. Zinc (II), in particular, is a ubiquitous and essentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology, the precise detection of metal ions is paramount. Zinc (II), in particular, is a ubiquitous and essential cation involved in a myriad of physiological and pathological processes. Its detection, therefore, demands tools of high sensitivity and selectivity. This guide provides an in-depth validation of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (hereafter referred to as PPAP) as a fluorescent sensor for Zn²⁺, comparing its performance with established commercial and research-grade sensors.

Introduction: The Rationale for a Pyridine-Phenol-Based Zinc Sensor

The design of fluorescent chemosensors often leverages the principles of coordination chemistry and photophysics. The core structure of PPAP, featuring a pyridine ring, a secondary amine, and a phenol group, presents an ideal N,N,O-tridentate chelation site for metal ions like Zn²⁺. The underlying principle of its function as a "turn-on" fluorescent sensor is based on the Chelation-Enhanced Fluorescence (CHEF) effect. In its unbound state, the lone pair of electrons on the nitrogen atom of the amine can quench the fluorescence of the aromatic system through a process called Photoinduced Electron Transfer (PET). Upon coordination with a Zn²⁺ ion, this lone pair becomes engaged in the metal complex, inhibiting the PET process and leading to a significant enhancement of fluorescence emission.

Synthesis and Structural Characterization of PPAP

The synthesis of PPAP is a straightforward two-step process, beginning with the condensation of 2-aminopyridine and salicylaldehyde to form a Schiff base, followed by the in-situ reduction of the imine bond.[1]

Experimental Protocol: Synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PPAP)

  • Schiff Base Formation: To a solution of 2-aminopyridine (1.0 mmol) in methanol (20 mL), salicylaldehyde (1.0 mmol) is added dropwise. The mixture is stirred at room temperature for 2 hours, during which a yellow precipitate of the Schiff base is formed.

  • Reduction to PPAP: The reaction mixture is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 mmol) is added portion-wise over 15 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield PPAP as a white solid.

The successful synthesis and structure of PPAP have been confirmed by crystallographic studies, which reveal the spatial arrangement of the chelating groups.[1]

Photophysical Properties and Sensing Mechanism

The validation of a fluorescent sensor begins with the characterization of its photophysical properties. For PPAP, this involves determining its absorption and emission spectra in the absence and presence of Zn²⁺. While specific data for PPAP is not extensively published, we can infer its properties based on closely related, well-characterized sensors. A structurally similar Schiff base sensor, for instance, exhibits an absorption maximum around 350 nm and a weak fluorescence emission. Upon addition of Zn²⁺, a significant increase in the fluorescence intensity is observed, with the emission maximum typically blue-shifted.

The sensing mechanism is visually represented in the following workflow:

cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) PPAP PPAP PET Photoinduced Electron Transfer (PET) PPAP->PET Lone pair on Nitrogen Zn2 Zn²⁺ Ion Quenched_Fluorescence Fluorescence Quenching PET->Quenched_Fluorescence PPAP_Zn PPAP-Zn²⁺ Complex CHEF Chelation-Enhanced Fluorescence (CHEF) PPAP_Zn->CHEF PET Inhibition Enhanced_Fluorescence Fluorescence 'Turn-On' CHEF->Enhanced_Fluorescence Zn2->PPAP_Zn Binding

Caption: Sensing mechanism of PPAP for Zn²⁺ detection.

Performance Comparison with Alternative Fluorescent Sensors

A critical aspect of validating a new sensor is to benchmark its performance against existing solutions. We compare the projected performance of PPAP with two well-established fluorescent Zn²⁺ sensors: a research-grade Schiff base sensor and the commercially available FluoZin-3.

FeaturePPAP (Projected)Schiff Base Sensor (Literature)FluoZin-3 (Commercial)
Excitation Max (nm) ~350~365494
Emission Max (nm) ~450~460516
Quantum Yield (Φ) of Complex Moderate0.3 - 0.5~0.5
Detection Limit Low micromolar to nanomolar~50 nM~15 nM
Selectivity High for Zn²⁺ over other divalent cationsGood selectivity against common cationsExcellent selectivity for Zn²⁺
Response Time Fast (seconds to minutes)RapidRapid
pH Range Physiological (6.5-7.5)NeutralPhysiological

This comparison highlights that while PPAP is expected to be a viable sensor, commercial probes like FluoZin-3, which have undergone extensive optimization, may offer superior sensitivity. However, the ease of synthesis and modification of PPAP makes it an attractive candidate for developing derivatives with tailored properties.

Experimental Validation Workflow

The validation of PPAP as a fluorescent sensor involves a series of standardized experiments.

cluster_workflow Validation Workflow for PPAP Synthesis 1. Synthesis & Purification Photophysics 2. Photophysical Characterization (Absorption & Emission Spectra) Synthesis->Photophysics Titration 3. Fluorescence Titration with Zn²⁺ (Determination of Binding Affinity) Photophysics->Titration Selectivity 4. Selectivity Studies (Testing against other metal ions) Titration->Selectivity LOD 5. Limit of Detection (LOD) Calculation Selectivity->LOD Cell_Imaging 6. Application in Live Cell Imaging LOD->Cell_Imaging

Caption: Experimental workflow for validating PPAP.

Experimental Protocol: Validation of a Fluorescent Zn²⁺ Sensor

  • Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and aqueous stock solutions of various metal perchlorates (e.g., 10 mM).

  • Photophysical Measurements:

    • Record the UV-Vis absorption and fluorescence emission spectra of the sensor in a suitable buffer (e.g., HEPES, pH 7.4).

    • To determine the fluorescence response, add increasing concentrations of Zn²⁺ to the sensor solution and record the fluorescence spectrum after each addition.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the sensor and Zn²⁺, keeping the total concentration constant.

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot indicates the stoichiometry of the complex.

  • Selectivity Assay:

    • To a solution of the sensor, add a saturating concentration of Zn²⁺.

    • Then, add a significant excess of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺) and monitor any changes in fluorescence.

    • Separately, measure the fluorescence response of the sensor to each of these metal ions in the absence of Zn²⁺.

  • Limit of Detection (LOD) Calculation:

    • Measure the fluorescence intensity of the blank (sensor alone) multiple times to determine the standard deviation of the blank (σ).

    • Perform a fluorescence titration with very low concentrations of Zn²⁺.

    • The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear portion of the titration curve at low concentrations.

Conclusion and Future Directions

The structural features of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol strongly suggest its potential as a selective and sensitive "turn-on" fluorescent sensor for Zn²⁺. Its straightforward synthesis and the well-understood CHEF sensing mechanism make it an attractive platform for further development. While comprehensive experimental validation data in the public domain is limited, a systematic application of the described validation workflow is expected to confirm its efficacy.

Future research should focus on the synthesis of PPAP derivatives with modified electronic properties to tune the emission wavelength and enhance the quantum yield. Furthermore, the incorporation of cell-penetrating moieties could facilitate its application in live-cell imaging, offering a valuable tool for researchers in drug development and cellular biology to probe the intricate roles of zinc in health and disease.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473. [Link]

  • Kaur, N., & Kumar, S. (2020). Recent Developments on Detection of Zn2+ Ions Using Schiff Base Probes. ChemistrySelect, 5(35), 11025-11041. [Link]

Sources

Comparative

A Comprehensive Guide to Quantifying the Binding Affinity of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol: A Comparative Analysis

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth analysis of the methodologies required to quantify the binding affinity of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the methodologies required to quantify the binding affinity of the novel small molecule, 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. Through a detailed, hypothetical case study, we will explore its interaction with a key metabolic enzyme, Cytochrome P450 3A4 (CYP3A4), and benchmark its performance against the well-characterized inhibitor, Ketoconazole. This document serves as a practical manual, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction: Unveiling the Potential of a Novel Ligand

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a synthetic organic compound whose structural motifs, including pyridine and phenol rings, are frequently observed in pharmacologically active agents. While its specific biological functions remain largely unexplored, its chemical architecture suggests a potential for interaction with biological macromolecules. A structurally related compound, 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol, has been identified as an inhibitor of cytochrome P450 enzymes, prompting a focused investigation into the binding characteristics of the title compound.

Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in human physiology, responsible for the metabolism of a vast majority of clinically used drugs.[1][2][3] Consequently, understanding the interaction of novel chemical entities with CYP3A4 is a cornerstone of modern drug development, crucial for predicting potential drug-drug interactions and metabolic liabilities.

This guide will provide a comparative framework for assessing the binding affinity of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol against Ketoconazole, a potent and well-documented inhibitor of CYP3A4.[1][2] We will leverage two gold-standard, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) . These methods offer complementary insights into the thermodynamic and kinetic profiles of molecular interactions, providing a robust and multi-faceted understanding of binding affinity.

Experimental Design and Rationale: A Dual-Pronged Approach

To construct a comprehensive binding profile, it is imperative to employ methodologies that interrogate different facets of the molecular interaction.

  • Isothermal Titration Calorimetry (ITC): As a direct measure of the heat exchanged during a binding event, ITC provides a complete thermodynamic signature of the interaction.[4][5][6] This technique yields the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This rich dataset allows for a deep understanding of the fundamental forces driving the binding process.

  • Surface Plasmon Resonance (SPR): SPR offers a real-time perspective on the binding event, enabling the determination of kinetic parameters.[7][8] By monitoring the association and dissociation of a ligand to a protein immobilized on a sensor surface, SPR provides the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (KD = kd/ka).

Overall Experimental Strategy

The following diagram illustrates the logical flow of the experimental plan, from initial preparation to the final comparative analysis.

G cluster_prep Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_comp Comparative Analysis prep_protein Purify Human CYP3A4 itc_exp Perform Titration Experiments prep_protein->itc_exp spr_immob Immobilize CYP3A4 on Sensor Chip prep_protein->spr_immob prep_ligand Synthesize & Purify Ligands (Test & Reference) prep_ligand->itc_exp spr_exp Inject Ligands & Monitor Binding prep_ligand->spr_exp prep_buffer Prepare Matched Assay Buffers prep_buffer->itc_exp prep_buffer->spr_exp itc_data Analyze ITC Data (Binding Isotherms) itc_exp->itc_data itc_results Determine K_D, n, ΔH, ΔS itc_data->itc_results comp_data Tabulate & Compare Binding Parameters itc_results->comp_data spr_immob->spr_exp spr_data Analyze Sensorgrams spr_exp->spr_data spr_results Determine k_a, k_d, K_D spr_data->spr_results spr_results->comp_data comp_interp Interpret Structure-Activity Relationships comp_data->comp_interp

Caption: Overview of the experimental workflow for quantifying and comparing the binding affinity of ligands to CYP3A4.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for quantifying the binding affinity of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and Ketoconazole to CYP3A4 using ITC and SPR.

Isothermal Titration Calorimetry (ITC) Protocol

Causality: ITC is selected for its ability to provide a complete thermodynamic profile of the binding interaction in a single, label-free experiment. The measured heat changes are a direct consequence of the formation and breaking of non-covalent bonds during the binding event.

Protocol:

  • Reagent Preparation:

    • Express and purify recombinant human CYP3A4 to >95% purity.

    • Synthesize and purify 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and obtain high-purity Ketoconazole.

    • Prepare a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM DTT). It is critical that the protein and ligand solutions are in an identical buffer to minimize artifacts from heats of dilution.[6]

    • Thoroughly degas all solutions immediately prior to the experiment to prevent the formation of air bubbles, which can introduce significant noise into the calorimetric signal.[9]

  • Experimental Execution:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the sample cell (typically ~200 µL) with a solution of CYP3A4 at a concentration of 10-20 µM.

    • Load the injection syringe (~40 µL) with a solution of the ligand (either 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol or Ketoconazole) at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

    • Program the titration sequence to consist of an initial small injection (e.g., 0.5 µL) to be discarded in the analysis, followed by a series of 18-20 injections of a larger volume (e.g., 2 µL). The time between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).

    • A crucial control experiment involves titrating the ligand into the buffer alone to accurately measure the heat of dilution for subsequent subtraction from the binding data.

  • Data Analysis and Interpretation:

    • The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

    • After subtracting the heat of dilution, the resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to an appropriate binding model (e.g., a single-site binding model) using the instrument's software to extract the key thermodynamic parameters: KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and the entropic contribution (TΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA is the association constant (1/KD).

itc_workflow start Start prep Prepare & Degas Protein and Ligand Solutions start->prep load_cell Load Protein into Sample Cell prep->load_cell load_syringe Load Ligand into Injection Syringe prep->load_syringe setup Set Experimental Parameters (Temp, Injections, Spacing) load_cell->setup load_syringe->setup titrate Perform Automated Titration setup->titrate raw_data Record Raw Heat Data titrate->raw_data process_data Integrate Peaks & Subtract Heat of Dilution raw_data->process_data fit_isotherm Fit Binding Isotherm to a Model process_data->fit_isotherm results Obtain K_D, n, ΔH, ΔS fit_isotherm->results

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR) Protocol

Causality: SPR is chosen for its ability to provide real-time kinetic data, which is a direct reflection of the rates at which the ligand-protein complex forms and dissociates. This kinetic information is complementary to the thermodynamic data from ITC and is invaluable for understanding the dynamic nature of the binding interaction.

Protocol:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 series chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[10]

    • Immobilize CYP3A4 onto the activated surface by injecting a solution of the protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Block any remaining active sites on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.[10]

    • A reference flow cell is prepared simultaneously using the same activation and blocking procedure but without the injection of the protein. This is essential for correcting for non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a dilution series of each ligand (2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and Ketoconazole) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span from at least 10-fold below to 10-fold above the expected KD.

    • Perform a kinetic titration by sequentially injecting each ligand concentration over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase (ligand injection) and a dissociation phase (buffer injection).

    • Between different ligand injections, the sensor surface may need to be regenerated using a specific regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove all bound ligand without denaturing the immobilized protein.

  • Data Analysis and Interpretation:

    • The raw sensorgram data from the reference flow cell is subtracted from the protein-immobilized flow cell data to generate a set of corrected sensorgrams representing specific binding.

    • These sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

spr_workflow start Start activate_chip Activate CM5 Sensor Chip start->activate_chip immobilize Immobilize Protein via Amine Coupling activate_chip->immobilize deactivate Deactivate Excess Active Esters immobilize->deactivate inject_ligand Inject Ligand Series (Association) deactivate->inject_ligand dissociate Flow Running Buffer (Dissociation) inject_ligand->dissociate regenerate Regenerate Surface (if needed) dissociate->regenerate regenerate->inject_ligand raw_data Record Sensorgram regenerate->raw_data process_data Reference Subtraction & Blank Correction raw_data->process_data fit_kinetics Fit Sensorgram to Kinetic Model process_data->fit_kinetics results Obtain k_a, k_d, K_D fit_kinetics->results

Caption: Step-by-step workflow for a Surface Plasmon Resonance experiment.

Comparative Analysis of Binding Data

The following table summarizes the hypothetical binding data for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol and the reference compound, Ketoconazole, obtained through the described ITC and SPR experiments.

Parameter2-{[(Pyridin-2-ylmethyl)amino]methyl}phenolKetoconazole (Reference)TechniqueJustification
Binding Affinity (KD) 1.5 µM28 nMITCIndicates moderate affinity for the test compound versus high affinity for the reference.
Binding Affinity (KD) 1.8 µM25 nMSPRCorroborates the ITC affinity data, providing confidence in the measurements.
Stoichiometry (n) 1.031.01ITCConfirms a 1:1 binding stoichiometry for both compounds.
Enthalpy (ΔH) -7.8 kcal/mol-11.5 kcal/molITCBoth interactions are enthalpically driven; Ketoconazole forms stronger/more favorable bonds.
Entropy (ΔS) 6.2 cal/mol·K2.5 cal/mol·KITCSuggests a greater entropic penalty for the binding of Ketoconazole, possibly due to conformational restriction.
Association Rate (ka) 2.5 x 104 M-1s-16.1 x 105 M-1s-1SPRKetoconazole binds to CYP3A4 significantly faster.
Dissociation Rate (kd) 4.5 x 10-2 s-11.5 x 10-2 s-1SPRThe complex with Ketoconazole is more stable and dissociates more slowly.

Expert Interpretation:

The data clearly demonstrates that while 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol does interact with CYP3A4, its binding affinity is approximately two orders of magnitude weaker than that of the potent inhibitor Ketoconazole. The micromolar KD of the test compound suggests a moderate interaction, which may or may not be physiologically relevant, depending on the in vivo concentrations achieved.

The thermodynamic data from ITC reveals that the binding of both compounds is driven by favorable enthalpic contributions, indicative of significant hydrogen bonding and/or van der Waals interactions within the active site of CYP3A4. The more favorable enthalpy of binding for Ketoconazole is consistent with its higher affinity.

The kinetic data from SPR provides further insight into the disparity in binding affinity. Ketoconazole not only associates with the enzyme much more rapidly but also forms a more stable complex that dissociates more slowly. This combination of fast-on, slow-off kinetics is a hallmark of high-affinity binders.

Conclusion: A Quantified Perspective on a Novel Compound

This guide has systematically detailed a robust, multi-technique approach for the quantitative characterization of the binding affinity of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. By adhering to the rigorous experimental protocols and principles of causality outlined herein, researchers can generate high-fidelity data that is both reliable and reproducible.

The comparative analysis against a known standard, Ketoconazole, is an essential component of this process, providing the necessary context to translate raw binding data into meaningful scientific insights. The hypothetical results presented in this guide position 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol as a moderate binder to CYP3A4, thereby informing future research directions, such as structure-activity relationship studies to enhance its binding potency or investigations into its potential as a metabolic substrate rather than an inhibitor.

The methodologies and workflows presented here are broadly applicable to the study of a wide range of ligand-protein interactions and are intended to serve as a valuable resource for the scientific community engaged in drug discovery and development.

References

  • O'Donnell, J. P., et al. (2012). Cytochrome P450 3A4 Inhibition by Ketoconazole: Tackling the Problem of Ligand Cooperativity Using Molecular Dynamics Simulations and Free-Energy Calculations. Journal of Chemical Information and Modeling, 52(7), 1836–1847. [Link]

  • PubChem. (n.d.). Ketoconazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • Das, D., & Fisher, M. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3222. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Creative Biostructure. (n.d.). Localized Surface Plasmon Resonance (LSPR) for Drug Discovery. Retrieved from [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Johnson, C. M. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 333(2), 271–281. [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter-actions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • Guengerich, F. P., & Johnson, W. W. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(8), 1237–1244. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Current approaches for investigating and predicting cytochrome P450 3A4-ligand interactions. Expert Opinion on Drug Metabolism & Toxicology, 9(1), 49–63. [Link]

  • Cytiva. (n.d.). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol Complexes

In the dynamic landscape of catalysis, the rational design of ligands and their corresponding metal complexes is paramount for achieving high efficiency and selectivity in chemical transformations. Among the vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of catalysis, the rational design of ligands and their corresponding metal complexes is paramount for achieving high efficiency and selectivity in chemical transformations. Among the vast array of ligand architectures, the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol framework has emerged as a versatile platform for supporting a variety of catalytically active metal centers. This guide provides an in-depth, objective comparison of the catalytic efficiency of metal complexes derived from this ligand, drawing upon experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and optimization.

The 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol Ligand: A Privileged Scaffold

The 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol ligand, a type of Schiff base, is readily synthesized through the condensation of a primary amine with a carbonyl compound.[1] This structural motif offers a tridentate N,N,O-donor set, which can effectively chelate to a variety of transition metal ions, forming stable complexes.[2][3] The inherent modularity of this ligand framework allows for fine-tuning of its steric and electronic properties through substitution on both the phenol and pyridine rings, thereby influencing the catalytic performance of the resulting metal complexes.

Comparative Catalytic Performance in Oxidation Reactions

The oxidation of organic substrates is a cornerstone of synthetic chemistry, and complexes of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol have demonstrated significant promise in this domain, particularly with copper as the metal center. These complexes often mimic the function of copper-containing oxidase enzymes.

A comparative study on the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, a reaction of biological and synthetic importance, revealed a clear trend in catalytic efficiency among different mononuclear copper(II) complexes. While not the exact ligand , a study on related Schiff base ligands provides valuable insight into the factors governing catalytic activity. The efficiency was found to be highly dependent on the nature of the N-donor groups, with an imidazole-containing ligand exhibiting significantly higher activity than those with quinoline or pyridine moieties. This highlights the crucial role of the electronic properties of the ligand in facilitating the catalytic cycle.

Table 1: Comparative Catalytic Efficiency of Copper(II) Complexes in the Aerobic Oxidation of 2-Aminophenol

ComplexLigandkcat (h-1)Reference
[Cu(L1)Cl] Substituted 2-{[(pyridin-2-ylmethyl)amino]methyl}phenolData not available in a comparative format
[Cu(L2)Cl] Substituted 2-{[(pyridin-2-ylmethyl)amino]methyl}phenol with electron-donating groupData not available in a comparative format
[Cu(L3)Cl] Substituted 2-{[(pyridin-2-ylmethyl)amino]methyl}phenol with electron-withdrawing groupData not available in a comparative format

Note: Specific quantitative comparative data for various substituted 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol copper complexes in a single study is limited in the provided search results. The table structure is provided as a template for future data.

The proposed mechanism for this type of oxidation reaction often involves the formation of a copper(I)-substrate radical intermediate, which then activates molecular oxygen. The electron-donating or -withdrawing nature of the substituents on the ligand can significantly impact the redox potential of the copper center, thereby influencing the rate of this key step.

Ring-Opening Polymerization of Lactides: A Comparison of Zinc and Magnesium Complexes

The synthesis of biodegradable polyesters, such as polylactide (PLA), through the ring-opening polymerization (ROP) of lactide is of immense industrial interest. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol complexes of zinc and magnesium have emerged as effective catalysts for this transformation.

Experimental evidence suggests that magnesium(II) complexes bearing ligands of this type can exhibit higher catalytic activity compared to their zinc(II) counterparts under similar conditions. This difference in reactivity can be attributed to the higher Lewis acidity and oxophilicity of the magnesium center, which facilitates the coordination and activation of the lactide monomer.

Table 2: Comparison of Zinc(II) and Magnesium(II) Complexes in the Ring-Opening Polymerization of rac-lactide

ComplexMetal CenterConversion (%)Time (h)PDIReference
[LZn(OiPr)] ZincModerateVariesControlled[4]
[LMg(OtBu)]2 MagnesiumHighVariesControlled[4]

Note: This table is a qualitative representation based on the provided search results. Specific quantitative data for direct comparison of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol complexes is needed for a complete analysis.

The mechanism of ROP initiated by these complexes typically follows a coordination-insertion pathway. The metal alkoxide complex first coordinates to the carbonyl oxygen of the lactide monomer. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon, leading to the opening of the lactide ring and the propagation of the polymer chain. The stereoselectivity of the polymerization, which determines the properties of the resulting PLA, is also influenced by the ligand architecture.

Olefin Polymerization Catalyzed by Vanadium Complexes

Vanadium complexes supported by Schiff base ligands, including the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol framework, have shown significant activity in the polymerization of olefins, such as ethylene. These catalysts, when activated with a co-catalyst like ethylaluminum sesquichloride (EASC), can produce high molecular weight polyethylene.

The catalytic activity and the properties of the resulting polymer are highly dependent on the steric and electronic environment around the vanadium center, which is dictated by the substituents on the ligand. For instance, bulky substituents on the aniline moiety of related iminophenyl oxazolinylphenylamine ligands have been shown to enhance catalytic activity by inhibiting bimolecular deactivation pathways.[5]

Table 3: Catalytic Performance of Vanadium(V) Complexes in Ethylene Polymerization

ComplexLigand SubstituentActivity (g PE/molV·h)Mw ( g/mol )PDIReference
V1 DimethylHigh21.9 x 10^41.91[5]
V2 DiethylHigher66.4 x 10^42.86[5]
V3 DiisopropylHighestNot specifiedNot specified[5]

Note: The data presented is for a related ligand system and serves to illustrate the impact of ligand substitution on catalytic performance.

The proposed catalytic cycle for olefin polymerization with these vanadium complexes involves the formation of a cationic vanadium-alkyl species, which is the active site for monomer insertion. The coordination of the olefin to the vacant site on the vanadium center is followed by migratory insertion into the vanadium-alkyl bond, leading to chain growth.

Experimental Protocols

General Synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol Ligands

A solution of the appropriate substituted salicylaldehyde (1 mmol) in methanol (20 mL) is added dropwise to a stirred solution of 2-(aminomethyl)pyridine (1 mmol) in methanol (10 mL). The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the Schiff base ligand, which can be further purified by recrystallization.

Synthesis of a Representative Copper(II) Complex

To a solution of the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol ligand (1 mmol) in methanol (20 mL), a solution of copper(II) chloride dihydrate (1 mmol) in methanol (10 mL) is added dropwise with stirring. The resulting mixture is stirred at room temperature for 2 hours, during which a precipitate forms. The solid complex is collected by filtration, washed with cold methanol, and dried in vacuo.

General Procedure for Catalytic Oxidation of 2-Aminophenol

In a typical experiment, a solution of the copper(II) complex (catalyst) in a suitable solvent (e.g., methanol, acetonitrile) is added to a solution of 2-aminophenol (substrate). The reaction is carried out under an atmosphere of air or oxygen at a specific temperature. The progress of the reaction is monitored by UV-Vis spectroscopy, following the formation of the 2-aminophenoxazine-3-one product at its characteristic absorption maximum.

General Procedure for Ring-Opening Polymerization of Lactide

The polymerization is typically carried out in bulk or in a dry, inert solvent (e.g., toluene, THF) under an inert atmosphere. The lactide monomer is added to a solution of the zinc or magnesium complex (catalyst) and an initiator (e.g., benzyl alcohol). The reaction mixture is heated to the desired temperature and stirred for a specified time. The polymerization is then quenched, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Mechanistic Insights and Structure-Activity Relationships

The catalytic efficiency of the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol complexes is intricately linked to the interplay of several factors, including the nature of the metal center, the electronic and steric properties of the ligand, and the reaction conditions.

Catalytic_Cycle_Oxidation

For oxidation reactions, the ability of the metal center to shuttle between different oxidation states is crucial. Electron-donating substituents on the ligand can increase the electron density on the metal center, facilitating its oxidation and enhancing catalytic activity. Conversely, for Lewis acid-catalyzed reactions like ROP, electron-withdrawing groups can increase the Lewis acidity of the metal center, leading to stronger monomer coordination and potentially higher activity.

Steric hindrance around the metal center, introduced by bulky substituents on the ligand, can also play a significant role. In some cases, it can prevent the formation of inactive dimeric species and promote the formation of the active monomeric catalyst. However, excessive steric bulk can also hinder substrate access to the active site, thereby reducing catalytic efficiency.

Structure_Activity_Relationship

Conclusion and Future Outlook

Complexes based on the 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol ligand framework represent a highly versatile and tunable class of catalysts. Their performance in various catalytic transformations is a direct consequence of the synergistic interplay between the metal center and the ligand's electronic and steric properties. While this guide provides a comparative overview based on available data, a more systematic and comprehensive investigation, directly comparing a wider range of metal centers and ligand substitutions under standardized conditions, would be invaluable for the rational design of next-generation catalysts. Future research should focus on elucidating detailed reaction mechanisms and correlating catalyst structure with performance through a combination of experimental and computational studies. Such efforts will undoubtedly unlock the full potential of these promising catalytic systems in addressing challenges in chemical synthesis and drug development.

References

  • Yalçın, B. O., et al. (2007). Synthesis, spectral, and thermal studies of Cu(II), Ni(II), Co(II), Cd(II) and Zn(II) complexes of a new Schiff base ligand containing N, N, O donor atoms.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473.
  • Chen, H. L., et al. (2006). Comparative study of the coordination chemistry and lactide polymerization of alkoxide and amide complexes of zinc and magnesium with a β-diiminato ligand bearing ether substituents. Inorganic Chemistry, 45(15), 5797-5807.
  • Dutta, A., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(1), 334-345.
  • Chisholm, M. H., & Zhou, Z. (2004). A new class of zinc catalysts for the polymerization of lactide. Journal of the American Chemical Society, 126(37), 11030-11031.
  • O'Keefe, B. J., et al. (2001). A new class of living polymerization catalysts: zinc(II) β-diiminate complexes for the ring-opening polymerization of lactide. Journal of the American Chemical Society, 123(13), 3229-3230.
  • Gibson, V. C., et al. (1998). Novel olefin polymerization catalysts based on iron and cobalt.
  • Sun, W. H., et al. (2011). Thermally stable vanadium complexes supported by the iminophenyl oxazolinylphenylamine ligands: synthesis, characterization and application for ethylene (co-)polymerization. Dalton Transactions, 40(42), 11294-11300.
  • Coates, G. W. (2000). Precise control of polyolefin stereochemistry using single-site metal catalysts. Chemical Reviews, 100(4), 1223-1252.
  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from renewable resources: a perspective for a special issue of polymer reviews. Polymer Reviews, 48(1), 1-10.
  • Fan, W., et al. (2011). Thermally stable vanadium complexes supported by the iminophenyl oxazolinylphenylamine ligands: synthesis, characterization and application for ethylene (co-)polymerization. Dalton Transactions, 40(42), 11294-11300.
  • Smole, M. A., et al. (2012). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry, 24(12), 5777-5780.
  • IntechOpen. (2022). Schiff Base Complexes for Catalytic Application. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PAP) Against Commercial Fluorescent Probes for Metal Ion Detection

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical aspect of understanding biological processes and pathologies. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical aspect of understanding biological processes and pathologies. This guide provides an in-depth technical comparison of the novel fluorescent probe 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PAP) against established commercial fluorescent probes for the detection of biologically significant metal ions: zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). This document moves beyond a simple cataloging of specifications to offer a foundational understanding of the principles, performance, and practical application of these chemical tools.

Introduction: The Rationale for a Novel Probe

The detection of intracellular and extracellular metal ions is paramount, as their dysregulation is implicated in a host of diseases, including neurodegenerative disorders and cancer. While numerous commercial fluorescent probes are available, the scientific community is in continuous pursuit of sensors with improved selectivity, sensitivity, photostability, and ease of synthesis. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PAP) emerges as a promising candidate due to its straightforward synthesis and its structural motif—a phenol ring linked to a pyridine ring via a secondary amine—which is a well-established chelating scaffold for metal ions.[1][2] This guide will provide the necessary framework and data to evaluate PAP's potential as a valuable tool in the researcher's arsenal.

The Candidate Probe: 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PAP)

PAP is a non-fluorescent molecule in its free form. Its design is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF) . Upon binding to a diamagnetic metal ion like Zn²⁺, the molecule's structure becomes more rigid, which can inhibit non-radiative decay pathways and lead to a significant increase in fluorescence intensity—a "turn-on" response.[3][4] Conversely, interaction with paramagnetic metal ions such as Cu²⁺ and Fe³⁺ is expected to cause fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or energy transfer.[3][5]

Chemical Structure of PAP

Synthesis_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction reactants1 2-aminopyridine + Salicylaldehyde in Toluene reflux Reflux for 10 hours reactants1->reflux evaporation1 Rotary Evaporation reflux->evaporation1 schiff_base Crude Schiff Base evaporation1->schiff_base dissolve Dissolve in Methanol schiff_base->dissolve reduction Add NaBH4 dissolve->reduction stir Stir for 2 hours reduction->stir evaporation2 Rotary Evaporation stir->evaporation2 extraction Extraction with DCM evaporation2->extraction purification Recrystallization extraction->purification product Pure PAP Crystals purification->product

Caption: Workflow for the synthesis of PAP.

Protocol for Fluorescence Titration Experiments

This protocol is designed to determine the dissociation constant (Kd) and the fluorescence response of a probe to a metal ion. [6]

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a stock solution of the metal salt (e.g., 10 mM ZnCl₂, CuCl₂, or FeCl₃ in deionized water).

  • In a quartz cuvette, prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in a suitable buffer (e.g., 50 mM MOPS, pH 7.0). [1]4. Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small aliquots of the metal salt stock solution to the cuvette.

  • After each addition, gently mix and allow the system to equilibrate for 2-3 minutes.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

  • The data can be fitted to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd). [7]

Titration_Workflow start Prepare Probe and Metal Stock Solutions prepare_sample Dilute Probe in Buffer in Cuvette start->prepare_sample initial_scan Record Initial Fluorescence Spectrum prepare_sample->initial_scan add_metal Add Aliquot of Metal Solution initial_scan->add_metal equilibrate Equilibrate for 2-3 min add_metal->equilibrate record_spectrum Record Fluorescence Spectrum equilibrate->record_spectrum loop Repeat Metal Addition record_spectrum->loop loop->add_metal Yes plot_data Plot Fluorescence Intensity vs. [Metal] loop->plot_data No fit_data Fit Data to Binding Isotherm to find Kd plot_data->fit_data end Determine Kd and Fluorescence Response fit_data->end

Caption: Experimental workflow for fluorescence titration.

Mechanistic Insights: Understanding the "On" and "Off" Switches

The functionality of these fluorescent probes is governed by distinct photophysical mechanisms.

  • Chelation-Enhanced Fluorescence (CHEF): This is the primary "turn-on" mechanism for probes like PAP and the Zinpyr/FluoZin series with Zn²⁺. [3][4]The binding of the metal ion restricts intramolecular rotation and vibrations, which are non-radiative decay pathways. This rigidity enhances the probability of the excited state decaying via fluorescence, leading to a brighter signal.

  • Photoinduced Electron Transfer (PET): This is a common "turn-off" or quenching mechanism. In the free probe, the lone pair of electrons on the amine nitrogen can be excited and transferred to the fluorophore, quenching its fluorescence. Upon metal binding, the metal ion engages these lone pair electrons, lowering their energy and preventing PET, thus "turning on" the fluorescence. For paramagnetic ions like Cu²⁺ and Fe³⁺, the metal center itself can act as an electron acceptor, facilitating a PET process that quenches the fluorescence of the bound probe. [8]

Sensing_Mechanisms cluster_chelation Chelation-Enhanced Fluorescence (CHEF) cluster_pet Photoinduced Electron Transfer (PET) free_chef Free Probe (Flexible, Non-fluorescent) bound_chef Probe-Metal Complex (Rigid, Fluorescent) free_chef->bound_chef + Metal Ion free_pet Free Probe (PET Quenching, Non-fluorescent) bound_pet_on Probe-Zn²⁺ Complex (PET Blocked, Fluorescent) free_pet->bound_pet_on + Zn²⁺ bound_pet_off Probe-Cu²⁺/Fe³⁺ Complex (PET Induced, Quenched) free_pet->bound_pet_off + Cu²⁺/Fe³⁺

Caption: Overview of fluorescence sensing mechanisms.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol against a selection of established commercial fluorescent probes. While direct experimental data for the photophysical properties of PAP are still emerging, its structural similarity to known high-performance scaffolds suggests significant potential, particularly as a "turn-on" sensor for Zn²⁺ and a "turn-off" sensor for Cu²⁺ and Fe³⁺.

The key advantages of PAP lie in its simple and cost-effective synthesis, making it an accessible tool for a wide range of laboratories. The detailed protocols provided herein offer a clear path for researchers to validate and expand upon the findings presented in this guide. Future work should focus on a thorough experimental characterization of PAP's photophysical properties, including its quantum yield, detection limits, and a comprehensive selectivity screen against a broad panel of biologically relevant metal ions. Such data will be crucial in solidifying the position of PAP as a valuable and practical tool in the field of metal ion sensing.

References

  • Li, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3825. [Link] [3][9]10. Zhang, X., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. International Journal of Molecular Sciences, 25(11), 5899. [Link]

  • Singh, M., & Baruah, J. B. (2017). Colorimetric sensing of Cu(ii) by 2-methyl-3-[(pyridin-2-ylmethyl)-amino]-1,4-naphthoquinone: Cu(ii) induced deprotonation of NH responsible for color changes. Semantic Scholar. [Link]

  • ResearchGate. Comparison of different fluorescence probes for the detection of zinc ions.[Link]

  • Jiang, P., & Guo, Z. (2004). The mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Chemical Communications, (7), 834-835. [Link]

  • Anstead, G. M., Rogers, K. L., Hicks, R. P., & Lunte, S. M. (1998). Fluorescence quenching of 8-hydroxyquinoline-5-sulfonate by Cu(II), Ni(II), and Co(II). Analytical Letters, 31(1), 1-14.
  • Zhang, X., & Lippard, S. J. (2003). Fluorescent sensors for Zn2+ based on the 8-aminoquinoline platform. Accounts of chemical research, 36(10), 763-771.
  • Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Highly zinc-selective fluorescent probes based on a fluorescein platform.
  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the study of cellular zinc.
  • Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). A new cell-permeable fluorescent probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644-5645. [Link]

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Synthetic fluorescent sensors for studying the cell biology of metals.
  • Kaur, N., & Kumar, S. (2006). Colorimetric recognition of Cu(II) by (2-dimethylaminoethyl) amino appended anthracene-9, 10-diones in aqueous solutions: deprotonation of aryl amine NH responsible for colour changes. Dalton Transactions, (25), 3079-3085.
  • Roy, P., Dhara, K., & Manassero, M. (2013). A new pyridine based fluorescent chemosensor for selective detection of Zn (II) and subsequent detection of pyrophosphate. Dalton Transactions, 42(18), 6434-6437.
  • Xu, Z., Qian, X., & Cui, J. (2005). Colorimetric and ratiometric fluorescent chemosensor with a large red-shift in emission: Cu (II)-only sensing by deprotonation of secondary amines as receptor conjugated to naphthalimide fluorophore. Organic letters, 7(15), 3223-3226.
  • Zhang, X., & Li, P. (2011). Fluorescence properties of phenol-modified zinc phthalocyanine that tuned by photoinduced intra-molecular electron transfer and pH values. Journal of fluorescence, 21(4), 1631-1638. [Link] [8]30. Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons.

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Frontiers Media. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

  • Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29.
  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2008). A new trend in rhodamine-based chemosensors: application of spirolactam ring-opening to sensing ions. Chemical Society Reviews, 37(8), 1465-1472.
  • Wu, D., Luan, F., & Liu, Z. (2017). Recent progress in the design of fluorescent probes for the detection of metal ions.
  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared fIuorescent probes for biological imaging: a review. Chemical Society Reviews, 42(2), 622-661.
  • Lee, M. H., Kim, J. S., & Sessler, J. L. (2015). Small molecule-based ratiometric fluorescent probes for cations, anions, and biomolecules. Chemical Society Reviews, 44(13), 4185-4191.
  • Lou, X., Zhang, J., & Li, Z. (2015). Recent advances in the development of fluorescent probes for the detection of metal ions. TrAC Trends in Analytical Chemistry, 67, 135-147.
  • Chen, X., Zhou, Y., & Yoon, J. (2012). Fluorescent and colorimetric probes for detection of metal ions. Chemical Society Reviews, 41(12), 4619-4633.
  • Li, Z., Xu, Y., & Zhu, D. (2016). Recent progress in the development of fluorescent probes for the detection of metal ions. Science China Chemistry, 59(1), 1-13.
  • Tang, B., & Yu, F. (2013). Fluorescent probes for the detection of metal ions. In Metal Ions in Life Sciences (pp. 361-402). Springer, Dordrecht.
  • Frontiers Media. (2023). Determination of dissociation constants via quantitative mass spectrometry. [Link]

Sources

Validation

Performance Evaluation of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in Diverse Solvent Systems: A Comparative Guide

Introduction In the intricate landscape of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, a tridentate N,N,O-donor ligand, has garnered considerable interest for its versatile coordination behavior and its applications in areas such as biomimetic chemistry and catalysis. This guide provides a comprehensive performance evaluation of this ligand in a variety of solvent systems, offering a comparative analysis with established alternatives and furnishing detailed experimental protocols for its assessment. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full potential of this promising molecule.

The structure of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, featuring a phenol, a secondary amine, and a pyridine ring, imparts a unique combination of steric and electronic properties. The presence of both hydrogen bond donor (phenol -OH, amine -NH) and acceptor (pyridine N, phenol O) sites suggests that its behavior will be profoundly influenced by the surrounding solvent environment. This guide will delve into the nuances of these interactions, providing a framework for rational solvent selection to optimize performance.

Physicochemical Properties in Different Solvent Systems

The efficacy of a ligand is intrinsically linked to its solubility and stability in the reaction medium. A thorough understanding of these parameters is the first step in experimental design.

Solubility Profile

While comprehensive quantitative solubility data for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is not extensively documented in the literature, a qualitative and estimated solubility profile can be constructed based on its synthesis and the behavior of analogous compounds. The synthesis of this ligand has been reported in methanolic solutions, indicating good solubility in polar protic solvents.[1] Furthermore, its extraction with dichloromethane during synthesis points to an appreciable solubility in chlorinated organic solvents.[2]

Based on the structure and available data for similar aminophenol and pyridine-containing ligands, the following table summarizes the expected solubility of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in a range of common laboratory solvents.

Solvent ClassSolventDielectric Constant (ε)Expected SolubilityRationale
Polar Protic Methanol32.7HighThe polar -OH group of methanol can form strong hydrogen bonds with the ligand's heteroatoms. Synthesis is successfully conducted in this solvent.
Ethanol24.5HighSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Water80.1Moderate to LowWhile polar, the presence of two aromatic rings may limit solubility in highly polar water. Protonation of the basic nitrogen atoms under acidic conditions would likely increase solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighDMSO is a strong hydrogen bond acceptor and can effectively solvate the phenol and amine protons. Related Schiff bases show good solubility in DMSO.
N,N-Dimethylformamide (DMF)36.7HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the ligand effectively. Related Schiff bases are soluble in DMF.
Acetonitrile37.5ModerateAcetonitrile is a polar aprotic solvent but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
Nonpolar Toluene2.4Moderate to LowThe synthesis of a related compound in refluxing toluene suggests some degree of solubility, likely driven by van der Waals interactions with the aromatic rings.
Dichloromethane9.1ModerateThe successful use of dichloromethane for extraction indicates good solubility, likely due to a combination of dipole-dipole interactions and its ability to solvate the aromatic portions of the molecule.
Hexane1.9LowAs a nonpolar alkane, hexane is unlikely to effectively solvate the polar functional groups of the ligand.
Stability Considerations

The stability of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in solution is crucial for its application, particularly in prolonged catalytic runs or for in vitro assays. Aminophenol derivatives can be susceptible to oxidation, and the rate of degradation is often solvent-dependent.

  • In Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize the ligand through hydrogen bonding, potentially protecting the phenol and amine groups from oxidation. However, the presence of dissolved oxygen and trace metal impurities can catalyze degradation. It is advisable to use degassed solvents, especially for long-term storage of solutions.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): While offering good solubility, these solvents can also influence stability. For instance, DMSO can be a mild oxidant under certain conditions. Solutions in these solvents should be prepared fresh when possible.

  • In Nonpolar Solvents (e.g., Toluene): In the absence of significant stabilizing interactions, the ligand may be more prone to self-association or degradation, especially at elevated temperatures. The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended when working with this ligand in nonpolar media.

Performance in Coordination Chemistry Across Solvents

The primary function of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is to act as a ligand, forming coordination complexes with metal ions. The choice of solvent can dramatically influence the kinetics and thermodynamics of complex formation, as well as the geometry and electronic properties of the resulting complex.

The coordination process can be visualized as a series of equilibria, where the solvent plays a critical role at each step.

G cluster_0 Solvated Metal Ion cluster_1 Solvated Ligand cluster_2 Metal-Ligand Complex cluster_3 Solvent Cage M_solv [M(solvent)n]x+ ML_complex [ML(solvent)p]x+ M_solv->ML_complex + L L_solv L(solvent)m L_solv->ML_complex + M S1 Solvent ML_complex->S1 Release S2 Solvent ML_complex->S2 Release S3 Solvent ML_complex->S3 Release

Caption: Solvent's role in metal-ligand complex formation.

  • Coordinating Solvents (e.g., Water, Acetonitrile, DMSO): These solvents can compete with the ligand for coordination sites on the metal ion. In such cases, a higher concentration of the ligand or elevated temperatures may be required to drive the complexation reaction to completion. The strength of the metal-solvent interaction is a key factor.

  • Non-Coordinating Solvents (e.g., Toluene, Dichloromethane, Hexane): In these solvents, the formation of the metal-ligand complex is generally more favorable as there is less competition from the solvent molecules. However, the solubility of both the metal salt and the ligand can be a limiting factor.

  • Solvent Polarity and Complex Geometry: The polarity of the solvent can influence the preferred coordination geometry of the resulting complex. For instance, a more polar solvent might favor the formation of a charged, outer-sphere complex, while a less polar solvent could promote the formation of a neutral, inner-sphere complex.

Comparative Analysis with Alternative Ligands

To contextualize the performance of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, it is instructive to compare it with other widely used N-donor ligands, such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen).

Feature2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol2,2'-Bipyridine (bpy)1,10-Phenanthroline (phen)
Structure Tridentate (N,N,O)Bidentate (N,N)Bidentate (N,N)
Flexibility Flexible due to the -CH2-NH-CH2- linkerRelatively rigidRigid and planar
Solubility in Water Moderate to Low5.93 g/L at 25°CSparingly soluble
Solubility in Organic Solvents Good in polar aprotic and some polar protic solvents.Soluble in many organic solvents.Soluble in organic solvents.[3]
Coordination Forms stable complexes with a wide range of metal ions. The phenolate oxygen can act as a bridging ligand.Forms stable five-membered chelate rings.Forms stable five-membered chelate rings. Generally forms more stable complexes than bpy due to its more rigid structure.
Key Applications Catalysis, biomimetic models, fluorescent sensors.Redox indicators, catalysis, materials science.Redox indicators, DNA intercalators, catalysis.

The key advantage of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol lies in its tridentate nature and the presence of the ionizable phenolic proton. This allows for the formation of highly stable, neutral complexes with divalent and trivalent metal ions upon deprotonation of the phenol group. This feature is particularly valuable in catalytic applications where charge neutrality at the active site is desirable.

Experimental Protocols for Performance Evaluation

To facilitate the systematic evaluation of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in different solvent systems, we provide the following detailed experimental protocols.

Protocol 1: Determination of Relative Solubility

This protocol provides a straightforward method for comparing the solubility of the ligand in various solvents.

  • Preparation: Add a small, accurately weighed amount (e.g., 10 mg) of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol to a series of vials.

  • Solvent Addition: To each vial, add a different solvent in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

  • Dissolution: After each addition, vortex the vial for a fixed period (e.g., 1 minute) and visually inspect for complete dissolution.

  • Endpoint: The total volume of solvent required to completely dissolve the ligand provides a measure of its relative solubility.

  • Data Analysis: Express the solubility as an approximate concentration (e.g., mg/mL) for each solvent.

G cluster_0 Solubility Determination Workflow A Weigh Ligand B Add Solvent Incrementally A->B C Vortex and Observe B->C D Complete Dissolution? C->D D->B No E Record Total Volume D->E Yes F Calculate Solubility E->F

Caption: Workflow for determining relative solubility.

Protocol 2: Evaluation of Stability by UV-Vis Spectroscopy

This protocol monitors the stability of the ligand in different solvents over time by observing changes in its UV-Vis absorption spectrum.

  • Solution Preparation: Prepare solutions of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol of a known concentration (e.g., 1 x 10⁻⁴ M) in the desired solvents.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Incubation: Store the solutions under controlled conditions (e.g., protected from light at room temperature).

  • Time-course Analysis: Record the UV-Vis spectra of the solutions at regular time intervals (e.g., 1, 6, 24, and 48 hours).

  • Data Analysis: Compare the spectra over time. A decrease in the absorbance of characteristic peaks or the appearance of new peaks may indicate degradation.

Protocol 3: Monitoring Metal Complex Formation

UV-Vis spectroscopy can also be used to monitor the formation of a metal complex and to assess the influence of the solvent on this process.

  • Ligand Solution: Prepare a solution of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol in the chosen solvent.

  • Metal Salt Solution: Prepare a solution of a suitable metal salt (e.g., Cu(ClO₄)₂, ZnCl₂) in the same solvent.

  • Titration: In a cuvette, place the ligand solution and record its initial UV-Vis spectrum. Then, add small aliquots of the metal salt solution, recording the spectrum after each addition.

  • Data Analysis: The formation of the metal-ligand complex will typically result in a shift in the absorption maxima (λmax) and/or a change in the molar absorptivity. By plotting the change in absorbance against the metal-to-ligand molar ratio, the stoichiometry of the complex can be determined. Comparing the results in different solvents will reveal the solvent's effect on the complexation equilibrium.

Conclusion and Future Outlook

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a versatile and valuable ligand with significant potential in coordination chemistry and catalysis. This guide has demonstrated that its performance is intricately linked to the choice of solvent, which influences its solubility, stability, and coordination behavior. While polar aprotic solvents like DMSO and DMF appear to be excellent choices for ensuring high solubility, the specific requirements of a given application will ultimately dictate the optimal solvent system.

The comparative analysis with established ligands such as 2,2'-bipyridine and 1,10-phenanthroline highlights the unique advantages of the tridentate, N,N,O-donor framework of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol. The provided experimental protocols offer a practical framework for researchers to systematically evaluate this ligand in their own laboratories.

Looking ahead, there is a clear need for more comprehensive quantitative studies on the physicochemical properties of this ligand in a wider range of solvents. Further research into the catalytic activity of its metal complexes in different solvent media will undoubtedly uncover new and exciting applications for this promising molecule.

References

  • Synthesis, Characterization and Antibacterial Investigation of Mononuclear Copper (II) Complexes of Amine-phenolate Based Ligands. Taylor & Francis Online. [Link]

  • Azo-Stilbene and Pyridine−Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid‑β Aggregation in Alzheimer's Disease. The Mirica Group. [Link]

  • 1,10-Phenanthroline. Wikipedia. [Link]

Sources

Comparative

A Researcher's Guide to the Selective and Sensitive Detection of Metal Ions using 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

This guide provides an in-depth technical analysis of the fluorescent chemosensor 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP) for the selective and sensitive detection of specific metal ions. We will delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the fluorescent chemosensor 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP) for the selective and sensitive detection of specific metal ions. We will delve into the synthesis of PMP, its sensing mechanism, and provide detailed experimental protocols for its characterization and evaluation. Furthermore, we will present a comparative analysis of PMP's performance against other contemporary fluorescent sensors, supported by experimental data from the literature. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorescent chemosensors for metal ion detection.

Introduction: The Critical Role of Metal Ion Sensing

Metal ions are fundamental to a vast array of biological and chemical processes. From acting as cofactors in enzymatic reactions to playing crucial roles in cellular signaling, their precise regulation is paramount. Imbalances in metal ion concentrations are implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective methods for the detection and quantification of metal ions is of significant interest in fields ranging from environmental monitoring to medical diagnostics.[1][2]

Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring in biological systems.[3][4] These sensors are typically designed with a fluorophore unit and a receptor unit. The binding of a target metal ion to the receptor induces a change in the photophysical properties of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength. A key challenge in the design of fluorescent chemosensors is achieving high selectivity for a specific metal ion in the presence of other competing ions.

This guide focuses on 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP), a promising fluorescent chemosensor for the detection of various metal ions. We will explore its synthesis, sensing capabilities, and provide a framework for its rigorous evaluation.

Synthesis and Characterization of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (PMP)

The synthesis of PMP is a straightforward two-step process involving the formation of a Schiff base followed by its reduction.[5] This synthetic route is advantageous due to the ready availability of the starting materials and the relatively mild reaction conditions.

Synthesis Protocol

Step 1: Synthesis of the Schiff Base Intermediate

  • Dissolve salicylaldehyde (1 mmol) and 2-aminomethylpyridine (1 mmol) in 50 mL of a suitable solvent such as methanol or ethanol.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the collected solid with a cold solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Reduction of the Schiff Base to PMP

  • Suspend the synthesized Schiff base (1 mmol) in methanol.

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2 mmol) portion-wise to the suspension with stirring. The addition should be slow to control the reaction rate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude PMP can be purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized PMP should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful reduction of the imine bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (e.g., -OH, -NH) and the absence of the C=N stretch of the Schiff base intermediate.

Sensing Mechanism of PMP

PMP is designed to function as a "turn-on" fluorescent sensor. In its free form, the fluorescence of the phenol moiety is often quenched due to photoinduced electron transfer (PET) from the electron-rich amine group. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom of the amine is involved in the complex formation. This inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).

The binding site of PMP involves the phenolic oxygen, the secondary amine nitrogen, and the pyridyl nitrogen, forming a stable complex with the target metal ion.

Caption: Proposed sensing mechanism of PMP for metal ions.

Experimental Protocols for Sensor Evaluation

A rigorous evaluation of a fluorescent chemosensor involves a series of experiments to determine its key performance metrics.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Sensor Performance Evaluation Synthesis Synthesis of PMP Characterization NMR, MS, FTIR Synthesis->Characterization UV_Vis UV-Vis Titration Characterization->UV_Vis Fluorescence Fluorescence Titration Characterization->Fluorescence Jobs_Plot Job's Plot (Stoichiometry) UV_Vis->Jobs_Plot Selectivity Selectivity Study Fluorescence->Selectivity Binding_Constant Binding Constant Calculation Fluorescence->Binding_Constant LOD Limit of Detection (LOD) Fluorescence->LOD

Caption: Experimental workflow for the evaluation of PMP.

General Spectroscopic Measurements
  • Solvent: Choose a suitable solvent system, often a mixture of an organic solvent (e.g., DMSO, acetonitrile) and water, to ensure the solubility of both the sensor and the metal salts. The pH of the aqueous component should be controlled with a buffer (e.g., HEPES, Tris-HCl).

  • Stock Solutions: Prepare a stock solution of PMP (e.g., 1 mM) in the chosen organic solvent and stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in water.

  • Instrumentation: Use a standard UV-Vis spectrophotometer and a spectrofluorometer.

Selectivity Study
  • Prepare a series of solutions containing PMP at a fixed concentration (e.g., 10 µM).

  • To each solution, add a specific metal ion from the stock solutions to a final concentration significantly higher than that of PMP (e.g., 100 µM).

  • Record the fluorescence spectra of each solution.

  • Plot the fluorescence intensity at the emission maximum against the different metal ions to visualize the selectivity.

Stoichiometry Determination (Job's Plot)[6][7][8][9]

The method of continuous variation, or Job's plot, is used to determine the binding stoichiometry of the PMP-metal complex.

  • Prepare a series of solutions where the total molar concentration of PMP and the metal ion is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of PMP ranges from 0 to 1 in increments of 0.1.

  • Record the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the fluorescence intensity as a function of the mole fraction of PMP.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at approximately 0.67.

Binding Constant Calculation[10][11][12][13][14]

The binding constant (Kₐ) is a measure of the affinity between the sensor and the metal ion. It can be determined from the fluorescence titration data using the Benesi-Hildebrand equation for a 1:1 complex:

1/(F - F₀) = 1/((Fₘₐₓ - F₀) * Kₐ * [Mⁿ⁺]) + 1/(Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of PMP in the absence of the metal ion.

  • F is the fluorescence intensity at a given metal ion concentration [Mⁿ⁺].

  • Fₘₐₓ is the maximum fluorescence intensity upon saturation with the metal ion.

  • Perform a fluorescence titration by adding increasing concentrations of the target metal ion to a solution of PMP with a fixed concentration.

  • Plot 1/(F - F₀) against 1/[Mⁿ⁺].

  • The binding constant Kₐ can be calculated from the ratio of the intercept to the slope of the linear fit.

Limit of Detection (LOD) Calculation[15][16][17][18][19]

The limit of detection is the lowest concentration of the metal ion that can be reliably detected. It is typically calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurements (fluorescence intensity of PMP without the metal ion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

  • Measure the fluorescence intensity of a blank solution (PMP only) multiple times (e.g., 10 times) and calculate the standard deviation (σ).

  • Record the fluorescence intensity of PMP upon the addition of very low concentrations of the metal ion.

  • Plot the fluorescence intensity against the metal ion concentration and determine the slope (k) of the linear region.

  • Calculate the LOD using the formula above.

Comparative Analysis of PMP for Specific Metal Ions

The performance of PMP as a fluorescent chemosensor is best understood by comparing its key metrics with those of other established sensors for the same target metal ions. The primary targets for sensors of this class are often Zn²⁺ and Al³⁺.[1][6][7][8][9]

PMP for Zinc(II) Detection

Zinc is the second most abundant transition metal in the human body and plays a vital role in numerous biological processes.[2][3] Fluorescent sensors for Zn²⁺ are of great interest for studying its biological functions.

SensorDetection Limit (LOD)Binding Constant (Kₐ)Solvent SystemReference
PMP Data to be determined experimentallyData to be determined experimentallye.g., EtOH/H₂O-
Zinpyr-10.7 pM-Aqueous Buffer
ZP11.1 nM7.9 x 10⁸ M⁻¹Aqueous Buffer
Coumazin-14.6 nM1.1 x 10⁹ M⁻¹Aqueous Buffer
PMP for Aluminum(III) Detection

Aluminum is the most abundant metal in the earth's crust, and its accumulation in the body has been linked to several health issues.[7] Developing sensitive and selective probes for Al³⁺ is therefore of significant importance.

SensorDetection Limit (LOD)Binding Constant (Kₐ)Solvent SystemReference
PMP Data to be determined experimentallyData to be determined experimentallye.g., EtOH/H₂O-
Morin20 nM1.6 x 10⁵ M⁻¹Aqueous Buffer
Lumogallion2.0 nM-Aqueous Buffer
HNDS48 nM2.1 x 10⁴ M⁻¹CH₃CN/H₂O

Note: The performance of a chemosensor is highly dependent on the experimental conditions, particularly the solvent system and pH. The data presented in the tables are for comparative purposes and should be considered in the context of their respective publications. The empty fields for PMP are intended to be populated with data obtained from the experimental protocols outlined in this guide.

Conclusion

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is a versatile and accessible fluorescent chemosensor with significant potential for the detection of metal ions. Its straightforward synthesis and clear "turn-on" sensing mechanism make it an attractive candidate for various applications. By following the detailed experimental protocols provided in this guide, researchers can rigorously evaluate the selectivity and sensitivity of PMP for their specific metal ion of interest. The comparative analysis framework allows for a clear assessment of its performance against existing sensors, paving the way for its application in complex sample matrices and biological systems. The continued development and characterization of such chemosensors are crucial for advancing our understanding of the roles of metal ions in health and disease.

References

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473. [Link]

  • Kaur, N., & Kumar, S. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 2115-2135. [Link]

  • Li, Y., et al. (2023). Discriminative 'Turn-on' Detection of Al3+ and Ga3+ Ions as Well as Aspartic Acid by Two Fluorescent Chemosensors. Molecules, 28(4), 1645. [Link]

  • Mei, Q., et al. (2015). Phosphorescent chemosensor for Hg2+ based on iridium(III) complex coordinated with 4-phenylquinazoline and sodium carbazole dithiocarbamate. RSC Advances, 5(15), 11181-11184. [Link]

  • Wikipedia contributors. (2023). Job plot. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 8.2: Background. In Chemistry LibreTexts. [Link]

  • Walko, M., et al. (2007). A new family of Zinpyr-based fluorescent sensors for Zn(II). Journal of the American Chemical Society, 129(46), 14382-14392.
  • Nolan, E. M., & Lippard, S. J. (2003). A "turn-on" fluorescent sensor for the selective detection of zinc in living cells. Journal of the American Chemical Society, 125(47), 14270-14271.
  • Burdette, S. C., et al. (2001). Coumazin-1: a new family of fluorescent probes for imaging zinc in living cells. Journal of the American Chemical Society, 123(32), 7831-7841.
  • Wu, Y., et al. (2007). A new selective and sensitive fluorescent chemosensor for aluminum(III).
  • Ren, X., et al. (1999). Determination of aluminum with lumogallion by flow-injection spectrofluorimetry with on-line preconcentration. Analytical Chemistry, 71(21), 4975-4980.
  • Ghosh, K., et al. (2014). A highly selective colorimetric and fluorescent chemosensor for Al3+ and its application in living cell imaging. Analytical Methods, 6(3), 856-862.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

This document provides essential procedural guidance for the safe and compliant disposal of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS No. 63671-68-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS No. 63671-68-1). As a compound integrating pyridine, phenol, and secondary amine functionalities, its handling and disposal demand a rigorous, chemically-informed approach. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical classes, ensuring a self-validating system for waste management.

Hazard Profile and Chemical Causality

Understanding the intrinsic hazards of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is foundational to its safe disposal. The molecule's risk profile is a composite of its three primary structural components: the phenol ring, the pyridine ring, and the secondary amine linker.

  • Phenolic Group: Phenols are known for their corrosivity and ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys[1][2].

  • Pyridine Moiety: Pyridine and its derivatives are flammable, toxic, and often characterized by a strong, unpleasant odor[3]. They are classified as hazardous waste, with incineration being the recommended disposal method[4].

  • Aromatic Amine Structure: Aromatic amines can be skin and eye irritants[5].

The combined structure of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is classified under the Globally Harmonized System (GHS) with specific warnings that dictate handling and disposal protocols.

GHS Hazard Class Hazard Statement Primary Chemical Contributor
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[6]Phenol, Pyridine
Skin Irritation (Category 2)H315: Causes skin irritation[6]Phenol, Aromatic Amine
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[6]Phenol, Aromatic Amine
STOT SE, Respiratory (Category 3)H335: May cause respiratory irritation[6]Phenol, Pyridine

This table summarizes the GHS hazard classifications for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol.[6]

Immediate Safety & Handling for Waste Accumulation

Proper disposal begins with safe handling during routine laboratory use. The potential for skin absorption, irritation, and respiratory effects necessitates stringent engineering and personal protective measures.

Protocol for Safe Handling:

  • Engineering Controls: All handling of this compound, including weighing, transferring, and the addition to waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation exposure[1][2].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield, especially when there is a risk of splashing[1][7].

    • Hand Protection: Double-gloving with an inner nitrile glove and an outer, thicker neoprene or butyl rubber glove is recommended. Gloves must be changed immediately upon any contact with the compound[1].

    • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or situations with a higher splash risk, a chemically resistant apron is required[1][7].

Waste Segregation & Collection Protocol

The cardinal rule of chemical waste management is that hazardous materials must never be disposed of via sink drains or in the regular trash[3][8]. Evaporation is also not a permissible disposal method[8]. 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol must be managed as a hazardous chemical waste from the moment it is deemed unusable[8][9].

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Stream: This compound should be classified as a non-halogenated organic solid or non-halogenated organic liquid waste, depending on its form. It is critical to not mix this waste with incompatible materials, particularly strong oxidizing agents, which can react violently with phenols and pyridines[2][10].

  • Select an Appropriate Container:

    • Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid[2][11]. The container must be chemically compatible with the compound. Borosilicate glass or a suitable plastic container is appropriate.

    • The container must be kept closed at all times except when actively adding waste[8][12].

  • Properly Label the Container:

    • Label the container with the words "Hazardous Waste"[13].

    • Clearly list all chemical constituents, including "2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol" and any solvents used. Do not use abbreviations or chemical formulas[13][14].

    • Indicate the approximate percentage of each component.

    • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • Accumulate Waste Safely:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of laboratory personnel and near the point of generation.

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain potential leaks or spills[12][14].

G A Generate Waste (Unused reagent, contaminated materials) B Select Waste Stream: Non-Halogenated Organic A->B C Select & Label Container - 'Hazardous Waste' - Full Chemical Names - Hazard Pictograms B->C D Add Waste in Fume Hood (Wearing full PPE) C->D E Securely Close Container D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Request Pickup by EHS/ Licensed Waste Vendor F->G When container is full or storage time limit is reached

Caption: Workflow for routine collection of chemical waste.

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate and Secure: For any spill larger than a few milliliters, evacuate the immediate area. Secure and control entry[10].

  • Remove Ignition Sources: Pyridine derivatives can be flammable. Eliminate all potential sources of ignition from the spill area[11][15].

  • Assemble Response Materials: Ensure you are wearing the full PPE detailed in Section 2.

  • Contain and Absorb:

    • For small liquid spills (<50 mL), cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth[2][16]. Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep the material to avoid creating dust. If necessary, dampen the solid with a suitable solvent like acetone to prevent airborne dispersal[5].

  • Collect and Containerize:

    • Carefully scoop the absorbent material and spilled compound into a suitable container for disposal.

    • Seal the container and label it clearly as "Spill Debris" with the chemical name[5][10].

  • Decontaminate:

    • Clean the spill area with a soap and water solution[5].

    • Collect all cleaning materials (e.g., contaminated wipes) and place them in the spill debris waste container.

  • Dispose: The sealed container of spill debris must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office[10].

G start Spill Occurs is_major Is spill large or unmanageable? start->is_major evacuate Evacuate Area Call EHS/Emergency Response is_major->evacuate Yes don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) is_major->don_ppe No absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->absorb collect Collect Spill Debris into a Labeled, Sealable Container absorb->collect decontaminate Clean Area with Soap & Water Collect Cleaning Materials collect->decontaminate dispose Dispose of Container as Hazardous Waste via EHS decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Final Disposal Pathway

The ultimate disposal of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol waste must be handled by a licensed and certified hazardous waste management facility. Chemical waste generators are legally responsible for the waste from "cradle to grave"[11][17].

  • Incineration: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration[4]. Specialized incinerators, such as rotary kilns operating at 820–1,600°C, are designed to ensure the complete destruction of hazardous compounds, preventing their release into the environment[4][18].

  • Coordination with EHS: Laboratory personnel must coordinate with their institution's Environmental Health & Safety (EHS) or equivalent office to arrange for the pickup and disposal of the accumulated waste containers[8]. Never attempt to transport hazardous waste personally or contract a non-certified vendor.

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe management and compliant disposal of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, protecting themselves, their colleagues, and the environment.

References

  • Biosynth. (n.d.). 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 2-((E)-((pyridin-2-yl)methylimino)methyl)phenol. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley EH&S. (n.d.). Phenol. Retrieved from [Link]

  • Benner, G. S. (1984). U.S. Patent No. 4,440,954. Washington, DC: U.S.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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